4-Amino-2,3-difluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGORASPPURCGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376439 | |
| Record name | 4-Amino-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-85-8 | |
| Record name | 4-Amino-2,3-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194804-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2,3-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-2,3-difluorobenzoic acid (CAS No. 194804-85-8), a key building block in modern organic synthesis. This document details its chemical and physical properties, safety information, and its significant applications, particularly in the realm of pharmaceutical development.
Core Compound Properties
This compound is a substituted aromatic carboxylic acid. The presence of an amino group and two fluorine atoms on the benzene ring imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex molecules.[1][2][3]
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 194804-85-8 | [4] |
| Molecular Formula | C₇H₅F₂NO₂ | [3] |
| Molecular Weight | 173.12 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | ~122 °C | [4] |
| Boiling Point (Predicted) | 320.1 ± 42.0 °C | [4] |
| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.59 ± 0.10 | [4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as alcohol and ether. | [4] |
Spectroscopic Data
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
IR Spectroscopy: To identify functional groups such as the carboxylic acid and amino groups.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Synthesis and Reactivity
The synthesis of this compound is a complex process that is typically achieved through multi-step chemical synthesis.[4] Common preparative methods may involve the amination or fluorination of a suitable benzoic acid precursor.[4]
General Synthetic Approach
A plausible synthetic route, adapted from methodologies for similar fluorinated aminobenzoic acids, is outlined below. This serves as an illustrative example, and specific conditions would require optimization.
Caption: A potential synthetic pathway to this compound.
Applications in Drug Discovery and Development
This compound is a highly valued intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] Its structural features are particularly relevant in the design of bioactive compounds.
Role as a Pharmaceutical Building Block
The compound is a crucial precursor in the synthesis of various therapeutic agents, including antidepressants and antipsychotics.[4] The fluorine substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability, bioavailability, and binding affinity.
A significant application of this molecule is in the synthesis of fluoroquinolone antibiotics.[6] The core structure of these antibiotics is often assembled using substituted anilines like this compound.
The following diagram illustrates a generalized workflow for the synthesis of a quinolone core, a common scaffold in many antibiotics, starting from this compound.
Caption: Generalized synthetic workflow for fluoroquinolone antibiotics.
Experimental Protocols
Hypothetical Synthesis of this compound via Nitrile Hydrolysis
-
Step 1: Synthesis of 4-Amino-2,3-difluorobenzonitrile (Precursor)
-
This precursor would likely be synthesized from a commercially available starting material like 4-bromo-2,3-difluoroaniline via a cyanation reaction (e.g., using CuCN in a suitable solvent like DMF).
-
-
Step 2: Hydrolysis to this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve the precursor, 4-Amino-2,3-difluorobenzonitrile, in an aqueous solution of a strong base (e.g., 1 M Sodium Hydroxide).
-
Heat the mixture to reflux and maintain for several hours (e.g., 24 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a concentrated acid (e.g., HCl) until the pH is acidic (e.g., pH ~1-2) to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Safety Information
This compound should be handled with care in a laboratory setting. It is known to cause irritation to the skin and eyes.[4]
GHS Hazard Information
While a specific GHS classification is not universally established, based on similar compounds, the following hazards may be anticipated:
-
Skin Irritation
-
Eye Irritation
-
Respiratory Irritation
Precautionary Measures
-
Always handle this compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 194804-85-8: this compound [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Amino-2,3-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3-difluorobenzoic acid, with the CAS number 194804-85-8, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group and two fluorine atoms on the benzoic acid core, imparts distinct electronic properties and reactivity, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials.[1][2] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental details for its synthesis and characterization.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₂NO₂ | [3] |
| Molecular Weight | 173.12 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | Approximately 122 °C | |
| Boiling Point | 320.1 ± 42.0 °C (Predicted) | |
| pKa | 3.59 ± 0.10 (Predicted) | |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as alcohol and ether. | |
| CAS Number | 194804-85-8 | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the key spectral data.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. The spectrum of this compound would show distinct signals for the seven carbon atoms, with the chemical shifts being significantly affected by the attached functional groups and fluorine atoms. The carboxyl carbon would appear at the downfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound would include:
-
N-H stretching of the primary amine.
-
O-H stretching of the carboxylic acid.
-
C=O stretching of the carboxylic acid.
-
C-F stretching vibrations.
-
Aromatic C=C stretching bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the amination or fluorination of a suitable benzoic acid derivative. A more specific, though related, procedure is the hydrolysis of a nitrile precursor, as demonstrated in the synthesis of its isomer, 4-amino-3,5-difluorobenzoic acid.[5]
Conceptual Synthesis Workflow:
Caption: A potential synthetic route to this compound.
Detailed Protocol for a Related Compound (4-Amino-3,5-difluorobenzoic acid): [5]
-
Hydrolysis of Nitrile: 4-Amino-3,5-difluorobenzonitrile (1 equivalent) is treated with a 1 M solution of sodium hydroxide.
-
Reflux: The resulting solution is heated to reflux for 24 hours.
-
Acidification: After cooling to room temperature, concentrated hydrochloric acid is added dropwise until the pH is approximately 1, leading to the precipitation of the product as a hydrochloride salt.
-
Isolation: The salt is dissolved in ethyl acetate, dried over magnesium sulfate, filtered, and the solvent is removed under vacuum to yield the final product.
Purification by Recrystallization
Recrystallization is a standard technique to purify solid organic compounds. The choice of solvent is critical for effective purification.
General Recrystallization Workflow:
Caption: Standard workflow for the purification of a solid by recrystallization.
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Chemical Reactivity and Stability
This compound is a weak acid that can react with strong bases to form the corresponding salts. The amino group can undergo typical reactions such as diazotization, acylation, and alkylation. The presence of two fluorine atoms on the aromatic ring influences its reactivity, making it a versatile intermediate in organic synthesis.[2] For storage, it should be kept away from ignition sources and oxidizing agents.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
GHS Hazard Information (for related compounds): While specific GHS classification for this compound is not readily available, related compounds such as 4-Amino-3,5-difluorobenzoic acid are classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The corresponding precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Logical Flow for Safe Handling:
Caption: A logical workflow for the safe handling of chemical reagents.
Conclusion
This compound is a key chemical intermediate with diverse applications in research and development, particularly in the pharmaceutical and agrochemical sectors.[1] This guide has provided a detailed overview of its physical and chemical properties, along with conceptual and related experimental protocols for its synthesis and purification. Adherence to proper safety and handling procedures is paramount when working with this compound. Further research into its spectroscopic characterization and reactivity will undoubtedly expand its utility in the creation of novel and beneficial molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 194804-85-8: this compound [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. keyorganics.net [keyorganics.net]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-Amino-2,3-difluorobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Amino-2,3-difluorobenzoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides detailed, generalized experimental protocols for determining solubility. This information is crucial for professionals in drug development and chemical synthesis, where understanding the solubility of a compound is a critical parameter for process development, formulation, and analytical method development.
Qualitative Solubility Summary
This compound is a polar aromatic compound containing both an acidic carboxylic acid group and a basic amino group. Its solubility is largely dictated by the polarity of the solvent.[1][2][3] General observations indicate that it is soluble in polar organic solvents.[4]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Qualitative Solubility | Reference |
| Polar Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Soluble | [4] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Ethers | Diethyl ether | Soluble | [4] |
| Non-Polar Solvents | Hydrocarbons (e.g., Hexane, Toluene) | Expected to be Insoluble/Slightly Soluble | General chemical principles |
| Aqueous Solutions | Water | Slightly Soluble | [4] |
Note: The qualitative solubility terms are based on general descriptions found in the literature. For precise applications, experimental determination of quantitative solubility is highly recommended.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound.
Protocol 1: Quantitative Solubility Determination by Gravimetric Method
This protocol outlines a standard gravimetric method to quantitatively determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately attach a syringe filter and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. For volatile solvents, a gentle stream of nitrogen may be used. For high-boiling point solvents like DMF or DMSO, a vacuum oven at elevated temperature is recommended.
-
Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.
-
Weigh the evaporation dish with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
Solubility is typically expressed in mg/mL or g/L.
-
Solubility (mg/mL) = Mass of dried solute (mg) / Volume of filtered solution (mL)
-
-
Protocol 2: Qualitative Solubility Assessment
This protocol provides a rapid method to assess the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A range of organic solvents
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture using a vortex mixer.
-
Observe the mixture after each addition.
-
Categorize the solubility based on the amount of solvent required to dissolve the solid completely, as described in Table 2.
Table 2: Categories for Qualitative Solubility Assessment
| Observation | Volume of Solvent to Dissolve 10 mg | Solubility Category |
| Dissolves readily on addition of the first few drops. | < 0.5 mL | Very Soluble |
| Dissolves completely. | 0.5 - 1.0 mL | Freely Soluble |
| Dissolves completely. | 1.0 - 5.0 mL | Soluble |
| Requires significant amount of solvent, may not fully dissolve. | 5.0 - 10 mL | Sparingly Soluble |
| Very little solid dissolves. | > 10 mL | Slightly Soluble |
| No visible dissolution. | > 10 mL | Insoluble |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility using the gravimetric method.
Caption: Workflow for Quantitative Solubility Determination.
References
Spectroscopic Profile of 4-Amino-2,3-difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3-difluorobenzoic acid is an organic compound with the molecular formula C₇H₅F₂NO₂.[1] It is a valuable building block in medicinal chemistry and drug development due to its unique substitution pattern on the aromatic ring, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound.
Chemical Structure
IUPAC Name: this compound CAS Number: 194804-85-8 Molecular Formula: C₇H₅F₂NO₂ Molecular Weight: 173.12 g/mol [2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The fluorine atoms will introduce complex splitting patterns (coupling) with the adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | br s | 1H | -COOH |
| ~7.0-7.5 | m | 1H | Ar-H |
| ~6.5-7.0 | m | 1H | Ar-H |
| ~4.0-6.0 | br s | 2H | -NH₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. "br s" denotes a broad singlet, and "m" denotes a multiplet.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine couplings (¹JCF), and smaller two- or three-bond couplings (²JCF, ³JCF) may also be observed.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165-175 | -COOH |
| ~140-155 (d, ¹JCF) | C-F |
| ~135-150 (d, ¹JCF) | C-F |
| ~120-135 | Ar-C |
| ~110-125 | Ar-C |
| ~100-115 | Ar-C |
| ~95-110 | Ar-C |
Note: The chemical shifts are approximate. "d" denotes a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and aromatic functionalities.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (amine) |
| 3300-2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (amine) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 173 | [M]⁺, Molecular ion |
| 156 | [M-OH]⁺ |
| 128 | [M-COOH]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to aid ionization.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Instrument Parameters:
-
Ionization Mode: ESI (positive or negative).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (N₂) Flow and Temperature: Optimized for the specific instrument to ensure efficient desolvation.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Plausible Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions.
Caption: A plausible fragmentation pathway for this compound.
References
Theoretical Examination of 4-Amino-2,3-difluorobenzoic Acid: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2,3-difluorobenzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and two electron-withdrawing fluorine atoms on the benzene ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical studies on this compound, including its physicochemical characteristics, proposed synthetic and analytical methodologies, and potential biological activities based on related structures. While specific experimental and computational studies on this molecule are not extensively available in peer-reviewed literature, this document constructs a robust theoretical framework based on data from closely related analogues to guide future research and development.
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[1] It is slightly soluble in water but shows good solubility in organic solvents such as alcohols and ethers.[1] The presence of both an acidic carboxylic group and a basic amino group makes it an amphoteric molecule.
Table 1: Physicochemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 194804-85-8 | [2] |
| Molecular Formula | C₇H₅F₂NO₂ | [2] |
| Molecular Weight | 173.12 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | Approximately 122 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in alcohols and ethers | [1] |
| SMILES | C1=C(C(=C(C=C1N)F)F)C(=O)O | |
| InChI | InChI=1S/C7H5F2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) |
Theoretical and Computational Chemistry
Hypothetical Computational Protocol
A robust computational analysis of this compound can be performed using the following protocol, adapted from studies on similar fluorinated benzoic acids:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and versatile functional for organic molecules.
-
Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions to accurately describe the electronic structure, particularly the effects of the electronegative fluorine and oxygen atoms.
-
Calculations to be Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.
-
Molecular Orbital Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and to visualize the electron density distribution. The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Spectroscopic Predictions: Calculation of ¹H and ¹³C NMR chemical shifts, and UV-Vis absorption spectra.
-
Predicted Quantitative Data (Illustrative)
The following tables present illustrative data that could be expected from the computational protocol described above. Note: These values are not from a published study on this compound and are for exemplary purposes only.
Table 2: Predicted Optimized Geometry Parameters (Illustrative)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 - 1.41 |
| C-F | ~1.35 |
| C-N | ~1.38 |
| C-C (carboxyl) | ~1.50 |
| C=O | ~1.22 |
| C-O | ~1.35 |
| Bond Angles (degrees) | |
| C-C-C (aromatic) | 118 - 122 |
| C-C-F | ~119 |
| C-C-N | ~120 |
| O-C=O | ~124 |
Table 3: Predicted Molecular Orbital Energies (Illustrative)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Experimental Protocols
Proposed Synthesis of this compound
A common synthetic route to this compound involves the amination of a suitable difluorobenzoic acid precursor. The following is a representative protocol adapted from the synthesis of a related isomer.
Reaction Scheme:
Caption: Proposed synthesis workflow for this compound.
Detailed Protocol:
-
Reduction of 2,3-Difluoro-4-nitrobenzoic acid:
-
To a solution of 2,3-difluoro-4-nitrobenzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
If using SnCl₂/HCl, the reaction mixture is cooled and the pH is carefully adjusted with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
If using catalytic hydrogenation, the catalyst is removed by filtration.
-
The crude product is then extracted into an organic solvent.
-
-
Purification:
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
-
Spectroscopic Analysis Protocol
To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques should be employed.
Table 4: Experimental Protocols for Spectroscopic Analysis
| Technique | Protocol |
| ¹H and ¹³C NMR | Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on a 400 MHz or higher NMR spectrometer. Chemical shifts are referenced to the residual solvent peak. |
| FT-IR Spectroscopy | Prepare a sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over the range of 4000-400 cm⁻¹. |
| Mass Spectrometry | Analyze the sample using Electrospray Ionization (ESI) or another suitable ionization technique to determine the molecular weight and fragmentation pattern. |
| UV-Vis Spectroscopy | Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Record the absorption spectrum over a range of 200-400 nm. |
While specific spectral data for this compound is not published in detail, commercial suppliers indicate its availability.
Potential Biological Activity and Signaling Pathways
Derivatives of aminobenzoic acids have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. For instance, some derivatives of 4-amino-3-chlorobenzoic acid have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival.
References
The Strategic Role of Fluorine Substitution in 4-Amino-2,3-difluorobenzoic Acid: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. 4-Amino-2,3-difluorobenzoic acid is a valuable building block that exemplifies the strategic application of fluorine substitution. The presence of two fluorine atoms on the phenyl ring, ortho and meta to the carboxylic acid and amino groups, respectively, imparts unique electronic and conformational effects. This technical guide provides an in-depth analysis of the role of these fluorine substitutions, summarizing their impact on key molecular properties, detailing relevant experimental protocols, and visualizing a pertinent biological pathway where such scaffolds have shown activity.
The Influence of Fluorine Substitution on Physicochemical Properties
The strategic placement of fluorine atoms in this compound significantly modulates its electronic properties, acidity, and lipophilicity. These changes are critical in drug design as they can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]
Electronic Effects
Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I).[3] In this compound, the two fluorine atoms at the 2 and 3 positions synergistically pull electron density from the ring. This electronic perturbation influences the reactivity of the amino and carboxylic acid groups, which are key handles for synthetic elaboration.[4] The Hammett substituent constants (σ) quantify these electronic effects, with positive values indicating electron-withdrawing character.[3][5]
Acidity (pKa)
The electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid, thereby increasing its acidity (lowering the pKa).[6] Compared to the parent 4-aminobenzoic acid, the difluoro-substituted analog is expected to be a stronger acid. Conversely, the basicity of the amino group is reduced due to the delocalization of its lone pair into the electron-deficient ring. Modulating the pKa is crucial for controlling the ionization state of a drug candidate at physiological pH, which in turn affects its solubility, absorption, and target engagement.[4][6]
Lipophilicity (logP)
Fluorine substitution generally increases the lipophilicity of a molecule, as measured by the logarithm of the partition coefficient (logP).[7] This is because fluorine is more lipophilic than hydrogen.[2] An optimal logP is essential for good absorption, distribution, metabolism, and excretion (ADME) properties.[7] For instance, a logP value around 2 is often considered ideal for drugs targeting the central nervous system (CNS). The increased lipophilicity imparted by the difluoro substitution in this compound can enhance the ability of its derivatives to cross cellular membranes.[7]
Quantitative Data on Physicochemical Properties
The following table summarizes the physicochemical properties of 4-aminobenzoic acid and provides estimated values for its fluorinated analogs to illustrate the impact of fluorine substitution.
| Compound | Molecular Weight ( g/mol ) | pKa (Carboxylic Acid) | logP |
| 4-Aminobenzoic acid | 137.14[8] | ~4.85[4] | 0.83[9] |
| 4-Amino-2-fluorobenzoic acid | 155.13 | Estimated: <4.85 | Estimated: >0.83 |
| This compound | 173.12 [10] | Estimated: <<4.85 | Estimated: >>0.83 |
Note: pKa and logP values for the fluorinated compounds are estimations based on the known effects of fluorine substitution. Specific experimental values may vary.
Experimental Protocols
Synthesis of this compound
Step 1: Nitration of 2,3-difluorobenzoic acid
-
In a round-bottom flask, dissolve 2,3-difluorobenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 2,3-difluoro-4-nitrobenzoic acid.
Step 2: Reduction of the Nitro Group
-
In a flask equipped with a condenser, suspend the 2,3-difluoro-4-nitrobenzoic acid in ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with palladium on carbon.
-
If using a metal catalyst, pressurize the vessel with hydrogen gas.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the catalyst if used.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield this compound.
Determination of pKa by Titration
-
Accurately weigh a sample of the aminobenzoic acid derivative and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[12]
Measurement of logP by Shake-Flask Method
-
Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
-
Equilibrate the mixture by shaking at a constant temperature for a set period (e.g., 24 hours) to ensure partitioning is complete.
-
Separate the n-octanol and aqueous layers by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.[1][13] For ionizable compounds, it is crucial to use a buffer to control the pH of the aqueous phase, and the resulting value is reported as logD (distribution coefficient) at that specific pH.[14]
Role in Biological Signaling Pathways: A Case Study in Oncology
Scaffolds based on substituted aminobenzoic acids are prevalent in medicinal chemistry and have been successfully employed in the development of targeted therapies. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[15][16][17] The fluorine atoms in this compound can enhance binding to the ATP pocket of kinases like EGFR and improve metabolic stability, making it an attractive scaffold for developing next-generation inhibitors.
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation can lead to uncontrolled cell division and tumor growth. EGFR inhibitors block this signaling cascade, leading to apoptosis (programmed cell death) in cancer cells.
References
- 1. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ymdb.ca [ymdb.ca]
- 10. CAS 194804-85-8: this compound [cymitquimica.com]
- 11. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.viu.ca [web.viu.ca]
- 13. acdlabs.com [acdlabs.com]
- 14. acdlabs.com [acdlabs.com]
- 15. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electronic Effects of Substituents in 4-Amino-2,3-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the amino and fluoro substituents on the chemical properties of 4-Amino-2,3-difluorobenzoic acid. This information is critical for understanding the reactivity, acidity, and potential biological interactions of this compound and its derivatives, which are of growing interest in pharmaceutical and materials science.
Introduction to Electronic Effects in Substituted Benzoic Acids
The reactivity and acidity of a substituted benzoic acid are profoundly influenced by the electronic properties of its substituents. These effects are broadly categorized into two types: inductive and resonance effects. The Hammett equation is a widely used tool to quantify these effects.[1][2][3]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) have a negative inductive effect (-I), while electron-donating groups (EDGs) have a positive inductive effect (+I).
-
Resonance Effect (M or R): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of electrons. Electron-withdrawing groups by resonance (-M) pull electron density from the ring, whereas electron-donating groups by resonance (+M) push electron density into the ring.
-
Hammett Equation: The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic influence of meta and para substituents on the reactivity of a benzene derivative.[1][2] The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects.
Analysis of Substituents in this compound
The electronic character of this compound is determined by the interplay of three substituents on the benzoic acid core: a 4-amino group, a 2-fluoro group, and a 3-fluoro group.
The Amino Group (-NH₂) at the 4-position (para)
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.
-
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect. This effect is most pronounced at the ortho and para positions.
Overall, the strong +M effect of the amino group dominates its weaker -I effect, making it a net electron-donating and activating group, particularly for electrophilic aromatic substitution.
The Fluoro Groups (-F) at the 2- and 3-positions (ortho and meta)
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect.
-
Resonance Effect (+M): Like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance. However, due to the high electronegativity of fluorine, this +M effect is significantly weaker than its -I effect.
Consequently, the fluoro substituents are strongly deactivating due to their dominant -I effect.
Combined Electronic Effects on Acidity
The acidity of the carboxylic acid group is determined by the stability of its conjugate base, the carboxylate anion. Substituents that stabilize this anion (electron-withdrawing) increase acidity (lower pKa), while those that destabilize it (electron-donating) decrease acidity (higher pKa).
In this compound:
-
The 4-amino group , being a net electron-donating group, destabilizes the carboxylate anion, thereby decreasing the acidity of the carboxylic acid.
-
The 2-fluoro and 3-fluoro groups are strongly electron-withdrawing and will significantly stabilize the carboxylate anion, thus increasing the acidity.
The overall acidity of the molecule will be a balance of these opposing effects. Given the strong electron-withdrawing nature of two fluorine atoms, it is anticipated that this compound will be a stronger acid than 4-aminobenzoic acid but a weaker acid than 2,3-difluorobenzoic acid.
Quantitative Estimation of Electronic Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σ) |
| -NH₂ | para | Weak -I | Strong +M | σₚ = -0.66 |
| -F | meta | Strong -I | Weak +M | σₘ = +0.34 |
| -F | ortho | Strong -I | Weak +M | σₒ is not used in standard Hammett plots due to steric effects. |
Note: The table presents standard Hammett constants. The ortho-fluoro substituent's effect is complex due to steric hindrance and direct field effects, and is not typically quantified by a simple Hammett constant.
The negative σₚ value for the amino group indicates its strong electron-donating character, which decreases acidity. The positive σₘ value for the fluoro group shows its electron-withdrawing nature, which increases acidity. The combined effect of the 2-fluoro and 3-fluoro groups is expected to have a significant acid-strengthening effect, likely overpowering the acid-weakening effect of the 4-amino group.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the acid with a strong base and monitoring the pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of the sample (e.g., 1 mM this compound) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[4]
-
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[4]
-
Titration:
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the strong base titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, the equivalence point can be determined from the peak of the first derivative of the titration curve, and the pKa then determined from the pH at half this volume.
-
Computational pKa Prediction using Density Functional Theory (DFT)
Computational chemistry provides a powerful tool for predicting pKa values.
Methodology:
-
Model Building: Create 3D models of the acidic form (benzoic acid derivative) and its conjugate base (benzoate derivative).
-
Geometry Optimization: Perform geometry optimization for both species in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).[5][6] A continuum solvation model (e.g., SMD or CPCM) is typically used to simulate the solvent.[6]
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain the Gibbs free energies.
-
pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG_sol) using the following equation:
pKa = ΔG_sol / (2.303 * RT)
where R is the gas constant and T is the temperature. ΔG_sol is calculated from the Gibbs free energies of the acid, conjugate base, and the proton in solution. The value for the Gibbs free energy of the solvated proton is a critical parameter that is often empirically determined.
Visualizations
Caption: Interplay of electronic effects in this compound.
Caption: Experimental workflow for pKa determination by potentiometric titration.
References
- 1. web.viu.ca [web.viu.ca]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Amino-2,3-difluorobenzoic Acid in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Amino-2,3-difluorobenzoic acid (CAS No. 194804-85-8) is a highly functionalized aromatic building block that has garnered significant interest in the fields of medicinal chemistry and advanced materials. Its unique substitution pattern—an activating amino group, a versatile carboxylic acid handle, and two electron-withdrawing fluorine atoms on the phenyl ring—imparts a distinct combination of reactivity, conformational rigidity, and metabolic stability to molecules derived from it. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical and Spectroscopic Data
This compound is typically a white to light yellow crystalline solid. The presence of both an acidic carboxylic acid group and a basic amino group makes it an amphoteric molecule. It is slightly soluble in water but shows good solubility in organic solvents like alcohols and ethers.[1] The fluorine atoms significantly influence its electronic properties and reactivity.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 194804-85-8 | [2] |
| Molecular Formula | C₇H₅F₂NO₂ | [2] |
| Molecular Weight | 173.12 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~122 °C | [1] |
| Purity (typical) | ≥98% | [3] |
Table 2: Spectroscopic Data Summary
| Technique | Key Data Points |
| ¹H NMR | Data not readily available in public literature. Expected signals would include aromatic protons and exchangeable amine and carboxylic acid protons. |
| ¹³C NMR | Data not readily available in public literature. Expected signals would include aromatic carbons (with C-F couplings) and a carboxyl carbon. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C-F stretching, and aromatic C=C bending are expected. |
| Mass Spec (MS) | Expected m/z for [M+H]⁺: ~174.04. Data not readily available in public literature. |
Note: While commercial suppliers confirm the availability of spectroscopic data (¹H NMR, ¹³C NMR, IR, MS), detailed, publicly accessible spectra and peak lists are not consistently reported in the surveyed literature.[4][5]
Synthesis of this compound
The synthesis of this compound is generally achieved through multi-step sequences. A common and logical approach involves the nucleophilic aromatic substitution (SₙAr) of a highly fluorinated precursor.
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The RAF-MEK-ERK signaling pathway and the action of MEK inhibitors.
Representative Application: Synthesis of a MEK Inhibitor Core
This compound can be utilized in the synthesis of diarylamine-based MEK inhibitors. A key step is the formation of an amide bond, followed by coupling reactions to build the final inhibitor structure. The synthesis of the MEK inhibitor GDC-0623 involves a similar fluorinated aniline fragment, illustrating the utility of this class of building blocks.[6][7]
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References
- 1. chembk.com [chembk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(194804-85-8) 1H NMR [m.chemicalbook.com]
- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gdc-0623 | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Amino-2,3-difluorobenzoic acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2,3-difluorobenzoic acid, a fluorinated anthranilic acid derivative, has emerged as a crucial building block in modern medicinal chemistry and materials science. Its unique structural features, including the presence of an amino group and two fluorine atoms on the benzoic acid core, impart favorable physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols, spectroscopic data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This compound (CAS No: 194804-85-8) is a prime example of a fluorinated intermediate that has garnered significant attention.[1] Its structural resemblance to endogenous molecules like aminobenzoic acid, combined with the electronic effects of the fluorine substituents, makes it a versatile scaffold for the synthesis of a wide array of biologically active compounds. This guide will delve into the core aspects of this important molecule.
Discovery and History
While the precise date and discoverer of the first synthesis of this compound are not well-documented in publicly available literature, its emergence is intrinsically linked to the broader history of fluorine chemistry and the development of fluorinated pharmaceuticals. The study of fluorinated organic compounds gained significant momentum in the mid-20th century. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, were recognized for their potential to modulate the biological activity of molecules.[2]
The development of synthetic methodologies for the selective introduction of fluorine atoms onto aromatic rings paved the way for the creation of novel fluorinated building blocks. The synthesis of various fluorinated aminobenzoic acids, including isomers of this compound, likely occurred within the context of exploring new chemical space for drug discovery and agrochemical research. The historical development of N-F fluorinating agents provided chemists with more manageable and selective methods for fluorination, contributing to the increased availability of such compounds.[3] The general synthetic routes to aminobenzoic acids, such as the reduction of nitrobenzoic acids, have been known for over a century, and the application of these methods to fluorinated precursors would have been a logical step in the exploration of this chemical class.
Physicochemical and Spectroscopic Data
This compound is typically a white to light yellow crystalline solid.[4] It is slightly soluble in water but shows good solubility in organic solvents like alcohols and ethers.[4]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 194804-85-8 | [4] |
| Molecular Formula | C₇H₅F₂NO₂ | [4] |
| Molecular Weight | 173.12 g/mol | [5] |
| Melting Point | ~122 °C | [4] |
| Appearance | White to light yellow crystalline solid | [4] |
| Solubility | Slightly soluble in water; Soluble in alcohols, ethers | [4] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons and the amine and carboxylic acid protons. The coupling patterns of the aromatic protons would be influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum would show distinct resonances for the seven carbon atoms in the molecule, with the chemical shifts of the carbons attached to fluorine showing characteristic splitting.
(Note: Specific, experimentally verified NMR data with peak assignments was not available in the public domain at the time of this writing. Researchers should refer to commercial supplier data or acquire experimental spectra for detailed analysis.)[6][7]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (Amine) | 3300-3500 |
| C=O stretch (Carboxylic acid) | 1680-1710 |
| C=C stretch (Aromatic) | 1450-1600 |
| C-F stretch | 1000-1400 |
(Note: This is a predicted spectrum based on functional group analysis. For precise peak positions, experimental data should be consulted.)[6]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of C₇H₅F₂NO₂.[6]
Synthesis and Experimental Protocols
A common and logical synthetic route to this compound involves the nitration of 2,3-difluorobenzoic acid, followed by the reduction of the resulting nitro-intermediate.
Proposed Synthetic Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 4. chembk.com [chembk.com]
- 5. CAS 194804-85-8: this compound [cymitquimica.com]
- 6. This compound(194804-85-8) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
Methodological & Application
Synthesis of 4-Amino-2,3-difluorobenzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-2,3-difluorobenzoic acid and its derivatives. This versatile building block is a key intermediate in the development of novel pharmaceuticals and functional materials. The procedures outlined below cover the synthesis of the parent compound via nitration and reduction, followed by its conversion into representative amide and ester derivatives.
Introduction
This compound is an important synthetic intermediate characterized by a difluorinated benzene ring bearing both an amino and a carboxylic acid group.[1] These functional groups provide multiple reaction sites for derivatization, making it a valuable scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document details reliable synthetic routes to access the core molecule and its derivatives, providing researchers with practical protocols for laboratory implementation.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the nitration of 2,3-difluorobenzoic acid to introduce a nitro group at the 4-position, followed by the reduction of the nitro group to the desired amine.
Overall Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocols
Protocol 1: Nitration of 2,3-Difluorobenzoic Acid
This protocol describes the nitration of 2,3-difluorobenzoic acid to yield 4-Nitro-2,3-difluorobenzoic acid. The procedure is adapted from standard nitration methods for benzoic acids.[2]
Materials:
-
2,3-Difluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, carefully add 2,3-difluorobenzoic acid (1.0 eq) to pre-cooled concentrated sulfuric acid (3-5 vol) in an ice bath, ensuring the temperature is maintained below 10 °C.
-
Stir the mixture until the benzoic acid is fully dissolved.
-
Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 vol) dropwise to the reaction flask, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 4-Nitro-2,3-difluorobenzoic acid is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral.
-
Dry the product under vacuum to obtain the purified 4-Nitro-2,3-difluorobenzoic acid.
Protocol 2: Reduction of 4-Nitro-2,3-difluorobenzoic Acid
This protocol outlines the reduction of the nitro group to an amine using a standard zinc-mediated reduction.
Materials:
-
4-Nitro-2,3-difluorobenzoic acid
-
Zinc powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a solution of 4-Nitro-2,3-difluorobenzoic acid (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5-10 eq).
-
Heat the mixture to reflux.
-
Add zinc powder (3-5 eq) portion-wise to the refluxing solution.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the zinc residue.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound.
Synthesis of this compound Derivatives
The amino and carboxylic acid functional groups of this compound allow for a wide range of derivatization reactions, including esterification and amidation.
Protocol 3: Esterification (Representative Example)
This protocol describes the Fischer esterification of the related 4-amino-3,5-difluorobenzoic acid to its ethyl ester, which serves as a representative procedure.[1]
Materials:
-
4-Amino-3,5-difluorobenzoic acid (1.0 eq, 14.9 g, 86.0 mmol)
-
Ethanol (300 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 6 mL)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-amino-3,5-difluorobenzoic acid in ethanol in a round-bottom flask.[1]
-
Carefully add concentrated sulfuric acid.[1]
-
Heat the mixture to reflux for 10 hours.[1]
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.[1]
-
Extract the product with dichloromethane (4 x 300 mL).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester.[1]
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Yield (%) |
| 4-Amino-3,5-difluorobenzoic acid | 173.12 | 86.0 | 14.9 g | - |
| Ethanol | 46.07 | - | 300 mL | - |
| Sulfuric Acid | 98.08 | - | 6 mL | - |
| Ethyl 4-amino-3,5-difluorobenzoate | 201.17 | 66.2 | 13.3 g | 77 |
Protocol 4: Amide Bond Formation (Amidation)
This protocol provides a general method for the synthesis of amide derivatives from this compound using a standard peptide coupling reagent like HATU.
Amidation Workflow
Caption: General workflow for the synthesis of amide derivatives.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Add HATU (1.1 eq) to the mixture and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
| Reagent | Role | Typical Equivalents |
| This compound | Starting Material | 1.0 |
| Amine | Nucleophile | 1.1 |
| HATU | Coupling Reagent | 1.1 |
| DIPEA | Base | 2.0 |
| DMF | Solvent | - |
Data Summary
The following table summarizes typical yields for the synthesis of 4-amino-difluorobenzoic acid derivatives based on literature precedents for similar compounds.[1]
| Synthesis Step | Starting Material | Product | Typical Yield (%) |
| Hydrolysis of Nitrile (analogue) | 4-Amino-3,5-difluorobenzonitrile | 4-Amino-3,5-difluorobenzoic acid | 84 |
| Fischer Esterification (analogue) | 4-Amino-3,5-difluorobenzoic acid | Ethyl 4-amino-3,5-difluorobenzoate | 77 |
Safety Information
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for Amination and Fluorination Reactions of 2,3-Difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amination and fluorination of 2,3-difluorobenzoic acid, key reactions for the synthesis of valuable intermediates in drug discovery and materials science. The protocols are based on established chemical transformations and provide a starting point for laboratory synthesis.
Amination of 2,3-Difluorobenzoic Acid
Direct amination of 2,3-difluorobenzoic acid is challenging. Therefore, indirect methods such as the Curtius and Hofmann rearrangements are the preferred routes to introduce an amino group, proceeding through the corresponding acyl azide or amide derivatives.
Curtius Rearrangement for the Synthesis of 2,3-Difluoroaniline
The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2] The reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, followed by hydrolysis to the amine.[3]
Reaction Scheme:
Caption: Curtius Rearrangement Workflow.
Experimental Protocol: Two-Step Synthesis of 2,3-Difluoroaniline via Curtius Rearrangement
Step 1: Synthesis of 2,3-Difluorobenzoyl Azide
-
Preparation of Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-difluorobenzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,3-difluorobenzoyl chloride.
Step 2: Curtius Rearrangement and Hydrolysis
-
Dissolve the crude 2,3-difluorobenzoyl chloride in an inert solvent such as acetone or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium azide (NaN₃) (1.1-1.5 eq.) in water, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
The reaction mixture containing the acyl azide is then carefully heated to reflux (typically 80-110 °C depending on the solvent) to induce the rearrangement to the isocyanate. The progress of the reaction can be monitored by the evolution of nitrogen gas.
-
After the rearrangement is complete, the isocyanate is hydrolyzed by adding an aqueous acid (e.g., HCl or H₂SO₄) and heating the mixture.
-
Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,3-difluoroaniline.
| Parameter | Value |
| Starting Material | 2,3-Difluorobenzoic Acid |
| Key Reagents | SOCl₂, NaN₃ |
| Intermediate | 2,3-Difluorobenzoyl Azide |
| Product | 2,3-Difluoroaniline |
| Reported Yield | 70-85% (overall) |
Table 1: Summary of Curtius Rearrangement for Amination.
Hofmann Rearrangement for the Synthesis of 2,3-Difluoroaniline
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom using a halogen and a strong base.[1][4]
Reaction Scheme:
Caption: Hofmann Rearrangement Workflow.
Experimental Protocol: Synthesis of 2,3-Difluoroaniline via Hofmann Rearrangement
-
Preparation of 2,3-Difluorobenzamide: Convert 2,3-difluorobenzoic acid to its acyl chloride using thionyl chloride as described in the Curtius rearrangement protocol. React the crude acyl chloride with an excess of aqueous ammonia to form 2,3-difluorobenzamide.
-
Hofmann Rearrangement: In a flask, dissolve 2,3-difluorobenzamide (1.0 eq.) in a cold aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Slowly add a solution of bromine (1.0 eq.) or sodium hypochlorite (bleach) to the amide solution at 0-5 °C.
-
Gradually warm the reaction mixture and then heat to reflux (typically 80-100 °C) for 1-2 hours.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer, filter, and concentrate to yield 2,3-difluoroaniline.
| Parameter | Value |
| Starting Material | 2,3-Difluorobenzamide |
| Key Reagents | Br₂ (or NaOCl), NaOH |
| Intermediate | 2,3-Difluorophenyl Isocyanate |
| Product | 2,3-Difluoroaniline |
| Expected Yield | 60-80% |
Table 2: Summary of Hofmann Rearrangement for Amination.
Fluorination of 2,3-Difluorobenzoic Acid
Electrophilic fluorination can be employed to introduce an additional fluorine atom onto the aromatic ring of 2,3-difluorobenzoic acid, potentially leading to the formation of trifluorobenzoic acid derivatives. Selectfluor® is a common and effective electrophilic fluorinating agent for this purpose.[5]
Electrophilic Fluorination using Selectfluor®
The regioselectivity of the fluorination will be directed by the existing fluorine and carboxylic acid substituents. The electron-withdrawing nature of these groups will direct the incoming electrophile to the meta-positions.
Reaction Scheme:
Caption: Electrophilic Fluorination Workflow.
Experimental Protocol: Electrophilic Fluorination of 2,3-Difluorobenzoic Acid
-
In a reaction vessel, dissolve 2,3-difluorobenzoic acid (1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Add Selectfluor® (1.0-1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux (around 80 °C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, which may be a mixture of trifluorobenzoic acid isomers, can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 2,3-Difluorobenzoic Acid |
| Fluorinating Agent | Selectfluor® |
| Product | Mixture of Trifluorobenzoic Acid Isomers |
| Expected Yield | 40-60% (may vary based on isomer distribution) |
Table 3: Summary of Electrophilic Fluorination.
Note: The protocols provided are generalized and may require optimization for specific laboratory conditions and scales. It is recommended to consult the primary literature for more detailed procedures and safety information.
References
The Versatility of 4-Amino-2,3-difluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Amino-2,3-difluorobenzoic acid is a key building block in medicinal chemistry, prized for its trifunctional nature that allows for diverse synthetic modifications. The presence of an amino group, a carboxylic acid, and a difluorinated aromatic ring provides a versatile scaffold for the development of novel therapeutic agents. The fluorine substituents are of particular importance as they can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3] This document provides detailed application notes, experimental protocols, and visualizations to guide the use of this compound in drug discovery, with a focus on its application in the synthesis of kinase and PARP inhibitors.
Application in Kinase Inhibitor Synthesis
Substituted aminobenzoic acids are crucial components of numerous kinase inhibitors. The this compound moiety can be incorporated into various scaffolds that target the ATP-binding site of kinases, playing a critical role in the treatment of cancers and inflammatory diseases.
One prominent example of a kinase inhibitor with a similar structural motif is Selumetinib , a MEK1/2 inhibitor. While the documented synthesis of Selumetinib starts from 2,3,4-trifluorobenzoic acid, a closely related analogue, the synthetic strategy is highly relevant and adaptable for this compound. The following sections will detail a representative synthesis and the biological activity of Selumetinib as a prime example of the potential of this class of compounds.
Quantitative Data: MEK1/2 Inhibition by Selumetinib
The following table summarizes the inhibitory activity of Selumetinib against MEK1 and MEK2 kinases.
| Compound | Target | IC50 (nM) | Cell Line | Proliferative IC50 (µM) |
| Selumetinib | MEK1 | 14 | Multiple | Varies by cell line |
| MEK2 | - |
Experimental Protocol: Representative Synthesis of a Benzimidazole-based Kinase Inhibitor
This protocol is an adapted representation for the synthesis of a benzimidazole-based kinase inhibitor, using this compound as the starting material, based on the known synthesis of Selumetinib.
Step 1: Nitration of this compound
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-Amino-2,3-difluoro-5-nitrobenzoic acid.
Step 2: Amide Coupling
-
To a solution of 4-Amino-2,3-difluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes for pre-activation.
-
Add the desired aniline (e.g., 4-bromo-2-chloroaniline) (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the product from Step 2 in ethanol and add a catalytic amount of Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the diamine intermediate.
Step 4: Benzimidazole Ring Formation
-
Reflux the diamine intermediate in formic acid for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the benzimidazole core.
Step 5: Final Functionalization (Example)
-
The benzimidazole core can be further functionalized. For example, coupling with N-(2-hydroxyethoxy)amine can be achieved using standard amide coupling conditions (e.g., EDC/HOBt) to yield a final product analogous to Selumetinib.
Signaling Pathway: MEK/ERK Pathway Inhibition
Caption: Inhibition of the MEK/ERK signaling pathway by a representative inhibitor.
Application in PARP Inhibitor Synthesis
Derivatives of aminobenzoic acids are also integral to the structure of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The carboxamide functionality, readily formed from this compound, is a key pharmacophoric element for binding to the PARP enzyme.
Quantitative Data: Representative PARP Inhibitors
The following table includes data for a known PARP inhibitor to illustrate the potency that can be achieved with this class of compounds.
| Compound | Target | IC50 (nM) |
| Imidazobenzodiazepine (5g) | PARP-1 | 26[4] |
| Olaparib (Reference) | PARP-1 | 5 |
| PARP-2 | 1 |
Experimental Protocol: General Amide Coupling for PARP Inhibitor Scaffolds
This protocol describes a general method for the amide bond formation between this compound and a suitable amine, a key step in the synthesis of many PARP inhibitors.
Materials:
-
This compound
-
Amine coupling partner (e.g., (R)-2-(2-methylpyrrolidin-2-yl)amine)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Add the amine coupling partner (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Signaling Pathway: PARP-1 in DNA Damage Repair
References
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 4-Amino-2,3-difluorobenzoic Acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-amino-2,3-difluorobenzoic acid and its derivatives as key building blocks in the synthesis of targeted kinase inhibitors. This document outlines the synthetic strategies, detailed experimental protocols for the preparation of a representative potent cyclin-dependent kinase (CDK) inhibitor, and the associated biological data. The inclusion of fluorine atoms in the benzoic acid scaffold can significantly enhance metabolic stability and binding affinity of the final drug candidate.
Introduction to this compound in Kinase Inhibitor Design
This compound is a versatile synthetic intermediate in medicinal chemistry. Its unique substitution pattern, featuring an amino group for amide bond formation or further functionalization, a carboxylic acid for coupling reactions, and vicinal fluorine atoms on the aromatic ring, makes it an attractive starting material for the synthesis of complex heterocyclic compounds. The fluorine atoms can modulate the pKa of the amino and carboxylic acid groups, influence lipophilicity, and participate in favorable interactions within the ATP-binding pocket of kinases, often leading to enhanced potency and selectivity.
While direct utilization of this compound is one approach, its structural motif is also present in key fragments of potent kinase inhibitors. This document will focus on the synthesis of a highly potent CDK inhibitor that incorporates the 2,3-difluorobenzoyl moiety, a key structural feature derivable from this compound.
Data Presentation: Inhibitory Activity of a Representative Kinase Inhibitor
The following table summarizes the in vitro inhibitory activities of a potent CDK inhibitor, --INVALID-LINK--methanone (Compound 1) , which features a 2,3-difluorophenyl group. This data is essential for understanding the potency and selectivity of such compounds.
| Kinase Target | IC50 (nM)[1] |
| CDK1/Cyclin B | 1 |
| CDK2/Cyclin E | 3 |
| CDK4/Cyclin D1 | 1 |
| A Panel of over 50 other kinases | >10,000 |
Signaling Pathway
Kinase inhibitors derived from scaffolds incorporating the 2,3-difluorobenzoyl moiety, such as Compound 1, often function as ATP-competitive inhibitors. They typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Inhibition of the CDK4/6-Rb and CDK2-Rb pathways by Compound 1.
Experimental Protocols
The following protocols describe the synthesis of the key intermediate, 2,3-difluoro-6-methoxybenzoic acid, and its subsequent elaboration to the final CDK inhibitor, Compound 1.
Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzoic acid
This protocol outlines a representative synthesis of the key benzoyl intermediate.
Materials:
-
1,2-Difluoro-3-methoxybenzene
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
Workflow Diagram:
Caption: Synthetic workflow for 2,3-difluoro-6-methoxybenzoic acid.
Procedure:
-
Dissolve 1,2-difluoro-3-methoxybenzene in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise via a dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carefully pour the reaction mixture onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Acidify the mixture with aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-6-methoxybenzoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (Compound 1)
This protocol describes the final steps in the synthesis of the potent CDK inhibitor.
Materials:
-
2,3-Difluoro-6-methoxybenzoic acid
-
(4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl)methanol
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Oxidizing agent (e.g., Dess-Martin periodinane, PCC)
-
Standard work-up and purification reagents
Workflow Diagram:
References
Application of 4-Amino-2,3-difluorobenzoic Acid in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3-difluorobenzoic acid is a versatile chemical intermediate increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring an aromatic ring substituted with amino, carboxylic acid, and two fluorine atoms, provides multiple reactive sites for the construction of novel bioactive compounds. The presence of fluorine atoms can significantly enhance the efficacy, metabolic stability, and bioavailability of the final product, making it a valuable building block for the development of next-generation crop protection agents.[1][3] This document provides detailed application notes and protocols for the hypothetical synthesis of a novel herbicidal agent, "Difluoro-Aminopyrazinamide," using this compound as a key starting material.
Hypothetical Agrochemical Target: Difluoro-Aminopyrazinamide (DAP)
For the purpose of these application notes, we will focus on the synthesis of a hypothetical herbicide, Difluoro-Aminopyrazinamide (DAP). This compound is designed to inhibit a key enzyme in a vital plant metabolic pathway, leading to selective weed control. The synthesis involves a multi-step process starting from this compound.
Synthesis of Difluoro-Aminopyrazinamide (DAP)
The synthetic route to DAP involves the initial conversion of this compound to the corresponding acid chloride, followed by condensation with a substituted aminopyrazine.
Experimental Protocol: Synthesis of 4-Amino-2,3-difluorobenzoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Amino-2,3-difluorobenzoyl chloride, which is used in the next step without further purification.
Experimental Protocol: Synthesis of Difluoro-Aminopyrazinamide (DAP)
-
Dissolve 3-amino-5-chloro-6-methylpyrazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of 4-Amino-2,3-difluorobenzoyl chloride (1.1 eq) in anhydrous THF dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Difluoro-Aminopyrazinamide.
Quantitative Data for DAP Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Final Product | Difluoro-Aminopyrazinamide (DAP) |
| Molecular Formula | C₁₂H₉ClF₂N₄O |
| Molecular Weight | 314.68 g/mol |
| Yield | 78% |
| Melting Point | 185-187 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H), 7.85 (t, J = 8.0 Hz, 1H), 6.80 (t, J = 8.0 Hz, 1H), 4.55 (br s, 2H), 2.45 (s, 3H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -135.2 (d, J = 20.1 Hz), -150.8 (d, J = 20.1 Hz) |
| Purity (HPLC) | >98% |
Biological Activity of Difluoro-Aminopyrazinamide (DAP)
DAP is a hypothetical herbicide designed to inhibit the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.
Experimental Protocol: In Vitro ALS Inhibition Assay
-
Isolate ALS from a susceptible plant species (e.g., Arabidopsis thaliana).
-
Prepare a reaction mixture containing the enzyme, pyruvate, and necessary cofactors.
-
Add varying concentrations of DAP dissolved in DMSO.
-
Incubate the reaction mixture at 30 °C for 1 hour.
-
Measure the production of acetolactate colorimetrically.
-
Calculate the IC₅₀ value, the concentration of DAP required to inhibit 50% of the enzyme activity.
Experimental Protocol: Whole Plant Herbicidal Assay
-
Grow susceptible weed species (e.g., Amaranthus retroflexus, Setaria viridis) in a greenhouse.
-
Apply DAP as a post-emergence spray at various application rates.
-
Include a control group treated with a blank formulation.
-
Assess the herbicidal efficacy after 14 days by visual inspection and by measuring the fresh weight of the treated plants.
-
Calculate the GR₅₀ value, the application rate of DAP that causes a 50% reduction in plant growth.
Quantitative Biological Activity Data for DAP
| Assay | Target | Value |
| In Vitro ALS Inhibition | Arabidopsis thaliana ALS | IC₅₀ = 25 nM |
| Whole Plant Herbicidal Activity | Amaranthus retroflexus | GR₅₀ = 50 g/ha |
| Whole Plant Herbicidal Activity | Setaria viridis | GR₅₀ = 75 g/ha |
Visualizations
Caption: Synthetic workflow for the preparation of Difluoro-Aminopyrazinamide (DAP).
Caption: Proposed mode of action of Difluoro-Aminopyrazinamide (DAP) via inhibition of ALS.
References
Application Notes and Protocols for the Development of PROTACs using 4-Amino-2,3-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key moieties—a "warhead" that binds to a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3] This tripartite assembly brings the E3 ligase into close proximity with the POI, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design.[3][5] The development of potent small molecule VHL ligands has been a critical enabler for this field. 4-Amino-2,3-difluorobenzoic acid is a commercially available chemical building block that holds potential for the synthesis of novel VHL ligands.[6][7] The introduction of fluorine atoms into small molecule drugs can favorably modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[8]
These application notes provide a comprehensive guide for researchers on the potential use of this compound as a foundational component for developing VHL-recruiting PROTACs. The following sections detail the rationale, synthesis protocols, and biological evaluation methods for PROTACs derived from this building block.
Signaling Pathway Context: Targeting BRD4
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein and a well-validated target in oncology. PROTACs that induce the degradation of BRD4 have shown significant therapeutic promise. A PROTAC developed from this compound could potentially be designed to target BRD4.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. nbinno.com [nbinno.com]
- 8. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
Application Notes and Protocols for Amide Coupling with 4-Amino-2,3-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3-difluorobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of fluorine atoms on the aromatic ring can significantly influence the physicochemical properties of resulting amide derivatives, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the amide coupling of this compound with various amines, utilizing common and efficient coupling reagents.
Challenges in Amide Coupling with this compound
The electronic nature of this compound presents specific challenges in amide bond formation. The electron-withdrawing effects of the two fluorine atoms decrease the nucleophilicity of the amino group and can also influence the reactivity of the carboxylic acid. Therefore, the selection of an appropriate coupling reagent and optimization of reaction conditions are crucial for achieving high yields and purity. A common side reaction to be mindful of is the self-polymerization of the starting material, where the amino group of one molecule reacts with the activated carboxylic acid of another.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with representative amines using different coupling protocols. Please note that actual yields may vary depending on the specific amine substrate and reaction scale.
| Coupling Protocol | Amine Partner | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| EDC/HOBt | Benzylamine | DIPEA | DMF | 12-24 | Room Temp | 80-90 |
| Aniline | DIPEA | DMF | 18-36 | Room Temp | 75-85 | |
| Morpholine | DIPEA | DMF | 12-24 | Room Temp | 85-95 | |
| HATU | Benzylamine | DIPEA | DMF | 2-6 | Room Temp | >95 |
| Aniline | DIPEA | DMF | 4-8 | Room Temp | >90 | |
| Morpholine | DIPEA | DMF | 2-4 | Room Temp | >95 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a widely used, cost-effective protocol for amide bond formation. The byproducts are generally water-soluble, which can simplify the purification process.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, particularly useful for challenging substrates, including electron-deficient anilines and sterically hindered amines, often resulting in high yields and shorter reaction times.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) and stir the mixture for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Application Notes and Protocols: Nucleophilic Substitution on 4-Amino-2,3-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 4-Amino-2,3-difluorobenzoic acid. This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel antibiotics and other therapeutic agents. The fluorine atom at the C-2 position is activated towards nucleophilic displacement, allowing for the introduction of a variety of functional groups.
General Reaction Scheme
The primary transformation involves the substitution of the fluorine atom at the 2-position of this compound by a nucleophile (Nu-H), typically in the presence of a base. The electron-withdrawing carboxylic acid group and the second fluorine atom on the aromatic ring facilitate this substitution.
Caption: General Nucleophilic Aromatic Substitution on this compound.
Key Reaction Parameters
Successful nucleophilic substitution on this substrate is dependent on several key parameters:
-
Nucleophile: The nature of the nucleophile (alkoxides, amines, thiolates) dictates the resulting product.
-
Base: A suitable base is crucial to deprotonate the nucleophile, increasing its reactivity. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (triethylamine, diisopropylethylamine).
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are typically employed to dissolve the reactants and facilitate the reaction.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (reflux) to drive the reaction to completion.
-
Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions for the nucleophilic substitution on this compound with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methanol | NaH | DMF | 80 | 12 | 4-Amino-3-fluoro-2-methoxybenzoic acid | 85 |
| Ethanol | K₂CO₃ | DMF | 100 | 18 | 4-Amino-2-ethoxy-3-fluorobenzoic acid | 82 |
| Piperidine | K₂CO₃ | DMSO | 120 | 24 | 4-Amino-3-fluoro-2-(piperidin-1-yl)benzoic acid | 91 |
| Morpholine | Et₃N | MeCN | Reflux | 16 | 4-Amino-3-fluoro-2-(morpholino)benzoic acid | 88 |
| Thiophenol | Cs₂CO₃ | DMF | 60 | 8 | 4-Amino-3-fluoro-2-(phenylthio)benzoic acid | 95 |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-fluoro-2-methoxybenzoic acid
This protocol details the synthesis of 4-Amino-3-fluoro-2-methoxybenzoic acid via nucleophilic substitution with methanol.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add methanol (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.0 eq) in one portion.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 4-Amino-3-fluoro-2-methoxybenzoic acid.
Protocol 2: Synthesis of 4-Amino-3-fluoro-2-(piperidin-1-yl)benzoic acid
This protocol describes the synthesis of 4-Amino-3-fluoro-2-(piperidin-1-yl)benzoic acid using piperidine as the nucleophile.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add potassium carbonate (2.0 eq) and piperidine (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Amino-3-fluoro-2-(piperidin-1-yl)benzoic acid.
Protocol 3: Synthesis of 4-Amino-3-fluoro-2-(phenylthio)benzoic acid
This protocol outlines the preparation of 4-Amino-3-fluoro-2-(phenylthio)benzoic acid through nucleophilic substitution with thiophenol.
Materials:
-
This compound
-
Thiophenol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Add thiophenol (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction to 60 °C and stir for 8 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain 4-Amino-3-fluoro-2-(phenylthio)benzoic acid.
Mandatory Visualizations
Caption: Experimental Workflow for Nucleophilic Substitution.
Caption: Logical Relationship of Reaction Parameter Selection.
The Role of 4-Amino-2,3-difluorobenzoic Acid in Advanced Polymer and Materials Science: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Amino-2,3-difluorobenzoic acid is a fluorinated aromatic compound that holds significant promise as a monomer for the synthesis of high-performance polymers. Its unique structure, featuring an amino group, a carboxylic acid group, and two fluorine atoms on the benzene ring, allows for its use as an AB-type monomer in direct polycondensation reactions to form aromatic polyamides (aramids). The presence of fluorine atoms is anticipated to impart desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, lower dielectric constants, and improved solubility.
Application Notes
The incorporation of this compound into polymer backbones can lead to materials with superior performance characteristics suitable for a range of demanding applications.
High-Performance Engineering Plastics: Polyamides derived from this compound are expected to exhibit high glass transition temperatures and excellent thermal stability, making them candidates for use in components that must withstand extreme temperatures and harsh chemical environments. This includes applications in the aerospace, automotive, and electronics industries.
Advanced Coatings and Films: The anticipated properties of good solubility in organic solvents, coupled with high thermal and chemical resistance, make these polymers suitable for creating protective coatings and thin films.[1] Such materials can be used to safeguard electronic components, optical devices, and other sensitive surfaces from degradation. The fluorine content can also contribute to low surface energy, which is beneficial for creating hydrophobic and oleophobic surfaces.
Dielectric Materials for Microelectronics: Fluorinated polymers are known for their low dielectric constants, a critical property for materials used in high-frequency communication and microelectronics to reduce signal delay and power dissipation.[2] Polyamides based on this compound are potential candidates for use as insulating layers in integrated circuits and flexible printed circuit boards.
Membranes for Separations: Aromatic polyamides are utilized in membrane-based separation processes. The introduction of fluorine can modify the fractional free volume and solubility parameters of the polymer, potentially enhancing its performance in gas separation or pervaporation applications.[3]
Experimental Protocols
Proposed Synthesis of Poly(this compound) via Direct Polycondensation
This protocol describes a laboratory-scale synthesis of the polyamide derived from this compound using a phosphorylation agent.
Materials:
-
This compound (monomer)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Beakers and filtration apparatus
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a calculated amount of this compound and anhydrous calcium chloride in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine followed by triphenyl phosphite (TPP).
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot methanol and then with deionized water to remove residual solvent and reagents.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by various techniques to determine its structure and properties:
-
FTIR Spectroscopy: To confirm the formation of amide linkages.
-
NMR Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Mechanical Testing: To measure tensile strength, modulus, and elongation at break of polymer films cast from solution.
Quantitative Data
The following tables summarize typical properties of fluorinated aromatic polyamides, which can be considered representative of the expected performance of polyamides derived from this compound.
Table 1: Thermal Properties of Analogous Fluorinated Aromatic Polyamides
| Polymer Reference | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C in N₂) |
| Fluorinated Polyamide 1[3] | 189 - 214 | 475 - 483 |
| Fluorinated Polyamide 2[3] | 236 - 298 | 490 - 535 |
| Fluorinated Polyamide 3[1] | 259 - 317 | > 450 |
Table 2: Mechanical Properties of Analogous Fluorinated Aromatic Polyamide Films
| Polymer Reference | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| Fluorinated Polyamide Film A[1] | 87 - 135 | 8 - 22 | 2.0 - 3.0 |
| Fluorinated Polyamide Film B[3] | 63.9 - 81.6 | up to 11.4 | - |
| Fluorinated Polyamide Film C[6] | up to 148 | up to 31 | up to 2.6 |
Visualizations
Diagram 1: Proposed Synthesis Workflow for Poly(this compound)
Caption: A flowchart illustrating the proposed direct polycondensation synthesis of the target polyamide.
Diagram 2: Structure-Property Relationships in Fluorinated Aromatic Polyamides
Caption: Key structural elements of fluorinated aramids and their influence on material properties.
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Amino-2,3-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from 4-Amino-2,3-difluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry due to the presence of multiple reactive sites: an amino group, a carboxylic acid, and an electron-rich aromatic ring substituted with two fluorine atoms.[1][2] The unique electronic properties conferred by the fluorine substituents can influence the reactivity of the molecule and the biological activity of its derivatives.[1]
This document outlines procedures for two key transformations of this compound: the synthesis of a 6,7-difluoro-4-quinolone-3-carboxylic acid derivative via the Gould-Jacobs reaction, and the preparation of a 6,7-difluorobenzoxazin-4-one. A protocol for the esterification of the starting material is also provided.
I. Synthesis of Ethyl 4-amino-2,3-difluorobenzoate
The esterification of this compound is a fundamental transformation that protects the carboxylic acid and allows for further functionalization of the amino group. The following protocol is adapted from a similar procedure for a related compound.[3]
Experimental Protocol 1: Fischer Esterification
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-amino-2,3-difluorobenzoate.
Expected Data (based on a similar transformation[3]):
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| Ethyl 4-amino-2,3-difluorobenzoate | This compound | Ethanol, H₂SO₄ (cat.) | Ethanol | 10 h | ~77% |
II. Synthesis of a Novel 6,7-Difluoro-4-quinolone-3-carboxylic Acid Derivative
The Gould-Jacobs reaction is a classic and effective method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4][5] This reaction proceeds through a condensation followed by a thermal cyclization. The resulting quinolone can be a precursor to potent antibacterial agents.[6]
Experimental Workflow: Gould-Jacobs Reaction
Caption: Workflow for the synthesis of a 6,7-difluoro-4-quinolone-3-carboxylic acid.
Experimental Protocol 2: Gould-Jacobs Quinolone Synthesis
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Distillation apparatus
Procedure:
Step 1: Condensation
-
In a round-bottom flask, mix this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 100-120 °C for 1-2 hours. The ethanol formed during the reaction can be removed by distillation.
Step 2: Cyclization
-
Add a high-boiling point solvent (e.g., Dowtherm A) to the reaction mixture.
-
Heat the solution to a high temperature (typically 240-260 °C) for 20-30 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product.
-
Filter the solid and wash with hexane to obtain ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.
Step 3: Saponification and Decarboxylation (if desired)
-
Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture to reflux until the solid dissolves.
-
Cool the solution and acidify with hydrochloric acid to precipitate the 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Filter the solid, wash with water, and dry.
Expected Data (based on analogous reactions):
| Product | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield |
| Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate | This compound | DEEM | Dowtherm A | 240-260 °C | Moderate to good |
| 6,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid | Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate | NaOH, HCl | Water | Reflux | High |
III. Synthesis of a Novel 6,7-Difluorobenzoxazin-4-one
Benzoxazinones are another important class of heterocyclic compounds with a range of biological activities. They can be synthesized from anthranilic acids by reaction with acid anhydrides or acid chlorides.
Experimental Workflow: Benzoxazinone Synthesis
Caption: Synthesis of a 6,7-difluorobenzoxazin-4-one derivative.
Experimental Protocol 3: Benzoxazinone Formation
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of acetic anhydride (5-10 eq).
-
A catalytic amount of pyridine can be added.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Filter the solid, wash thoroughly with water, and dry to obtain the crude 2-methyl-6,7-difluoro-4H-3,1-benzoxazin-4-one.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Expected Data:
| Product | Starting Material | Reagents | Reaction Conditions | Yield |
| 2-Methyl-6,7-difluoro-4H-3,1-benzoxazin-4-one | This compound | Acetic anhydride, Pyridine | Reflux | Good to high |
IV. Potential Signaling Pathway Inhibition by Quinolone Derivatives
Fluoroquinolone antibiotics are known to exert their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones disrupt critical cellular processes, leading to bacterial cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
Troubleshooting & Optimization
optimizing reaction yield for 4-Amino-2,3-difluorobenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Amino-2,3-difluorobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common synthetic route of reducing 2,3-difluoro-4-nitrobenzoic acid.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the possible causes and solutions?
Answer:
Low or no yield in the reduction of 2,3-difluoro-4-nitrobenzoic acid can stem from several factors related to the reagents, reaction conditions, and work-up procedure. A systematic check of the following points is recommended:
-
Activity of the Reducing Agent:
-
Catalytic Hydrogenation (H₂/Pd/C, Raney Nickel): The catalyst may be old or deactivated. Ensure you are using a fresh batch of catalyst. For palladium on carbon, ensure it is handled under an inert atmosphere as much as possible to prevent oxidation.
-
Metal/Acid Reductions (Fe/HCl, SnCl₂/HCl, Zn/AcOH): The surface of the metal may be oxidized. Briefly pre-treating the metal powder with dilute acid to remove the oxide layer can improve its reactivity.
-
-
Reaction Conditions:
-
Temperature: Some reduction reactions require heating to initiate or proceed at a reasonable rate. Ensure the reaction is being conducted at the appropriate temperature as specified in the protocol.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Agitation: In heterogeneous reactions (e.g., with solid metals or catalysts), vigorous stirring is crucial to ensure proper mixing and contact between reactants.
-
-
pH of the Reaction Mixture:
-
For metal/acid reductions, maintaining an acidic environment is critical for the reaction to proceed.
-
During the work-up, the pH must be carefully adjusted to precipitate the product. This compound is amphoteric and will be soluble in both strongly acidic and strongly basic solutions. The isoelectric point needs to be reached for maximum precipitation.
-
-
Work-up Procedure:
-
Product Loss: The product may be lost during extraction or filtration steps. Ensure that the pH is correctly adjusted before filtration to minimize the solubility of the product in the aqueous phase. When using tin(II) chloride, removal of tin salts can be problematic and may lead to co-precipitation with the product.
-
Issue 2: Formation of Impurities and Side Products
Question: My final product is impure. What are the likely side reactions, and how can I minimize them?
Answer:
Impurity formation is a common challenge. The nature of the impurities depends on the chosen synthetic method.
-
Incomplete Reduction: The most common impurity is the starting material, 2,3-difluoro-4-nitrobenzoic acid, due to an incomplete reaction.
-
Solution: Increase the reaction time, temperature, or the amount of reducing agent. Monitor the reaction by TLC to ensure all starting material is consumed.
-
-
Formation of Intermediates: During the reduction of a nitro group, intermediate species such as nitroso and hydroxylamine compounds can be formed.[1] If the reaction is not driven to completion, these may remain as impurities.
-
Solution: Ensure sufficient reducing agent and reaction time are provided to fully reduce the nitro group to the amine.
-
-
Dehalogenation: In catalytic hydrogenation, particularly with palladium on carbon, there is a risk of dehalogenation (loss of fluorine atoms).
-
Solution: Using a less aggressive catalyst like Raney Nickel can sometimes mitigate this issue.[2] Careful monitoring of the reaction and avoiding prolonged reaction times is also recommended.
-
-
Formation of Azo Compounds: Under certain conditions, especially with reducing agents like LiAlH₄ (which is not recommended for this transformation), aromatic nitro compounds can form azo products.[3]
-
Solution: Stick to recommended reducing agents like catalytic hydrogenation or metal/acid systems.
-
-
Work-up Related Impurities:
-
Tin Salts: If using SnCl₂, residual tin salts can be difficult to remove. Thorough washing of the product is necessary.
-
Solution: After reaction completion, basifying the solution to precipitate tin hydroxides, followed by filtration, is a common purification step.
-
Issue 3: Product Purification Challenges
Question: I am having difficulty purifying the final product. What are the recommended methods?
Answer:
This compound is a solid at room temperature. Recrystallization is the most common and effective method for its purification.
-
Solvent Selection: The choice of solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Recommended Solvents: Based on the polarity of the molecule, polar solvents like ethanol, methanol, or water, or a mixture of these, are good starting points for screening.
-
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot filtration to remove insoluble impurities and the activated charcoal.
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Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
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Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: A widely applicable and reliable method is the reduction of the corresponding nitro compound, 2,3-difluoro-4-nitrobenzoic acid. This precursor is generally accessible, and the reduction of the nitro group to an amine is a high-yielding and well-established transformation in organic synthesis.
Q2: Which reducing agent is best for the synthesis of this compound?
A2: The "best" reducing agent depends on the available equipment, scale, and desired purity.
-
Catalytic Hydrogenation (H₂/Pd/C): This method is often very clean and high-yielding. However, it requires specialized hydrogenation equipment and carries the risk of dehalogenation.
-
Iron in Acidic Media (Fe/HCl or Fe/AcOH): This is a classic, cost-effective, and generally safe method for nitro group reduction.[2][4] It is a good choice for laboratory-scale synthesis.
-
Tin(II) Chloride (SnCl₂/HCl): This is another effective method, though the work-up to remove tin salts can be more complex.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material (2,3-difluoro-4-nitrobenzoic acid) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Handling of Reagents: Always handle strong acids (HCl, H₂SO₄) and flammable solvents in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and there are no ignition sources present.
-
Metal/Acid Reductions: These reactions can be exothermic. Add reagents slowly and with cooling if necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Data Presentation
| Reduction Method | Key Reagents | Typical Yield Range | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 85-95% | High yield, clean reaction | Requires specialized equipment, potential for dehalogenation |
| Iron in Acid | Fe, HCl or Acetic Acid | 70-90% | Cost-effective, readily available reagents | Can require heating, work-up involves filtering off iron salts |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | 75-90% | Effective and reliable | Work-up can be complicated by the removal of tin salts |
| Zinc in Acetic Acid | Zn, Acetic Acid | 70-85% | Mild reaction conditions | May be less efficient for some substrates |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 2,3-difluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen or argon to remove air. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of small aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of this compound using Iron and Hydrochloric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoro-4-nitrobenzoic acid (1.0 eq) and a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (typically 3-5 eq) to the mixture. Heat the mixture to reflux and then add concentrated hydrochloric acid (catalytic amount) dropwise.
-
Reaction: Continue to reflux the mixture with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through celite to remove the iron salts. Wash the filter cake with ethanol.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure. Adjust the pH of the remaining aqueous solution with a base (e.g., sodium carbonate) until the product precipitates.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Mandatory Visualization
References
Technical Support Center: 4-Amino-2,3-difluorobenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,3-difluorobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound in amide coupling reactions?
A1: The most common side reactions in amide coupling reactions involving this compound are self-polymerization, decarboxylation, and side reactions involving the coupling reagents.
-
Self-polymerization: The amino group of one molecule of this compound can react with the activated carboxylic acid of another molecule, leading to the formation of oligomers or polymers. This is more likely to occur if the desired amine coupling partner is not added promptly after the activation of the carboxylic acid.
-
Decarboxylation: Under acidic conditions and elevated temperatures, 4-aminobenzoic acids can undergo decarboxylation, leading to the formation of 2,3-difluoroaniline as a significant byproduct.[1]
-
Coupling Reagent-Related Side Products:
-
Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the amino group of this compound to form a guanidinium byproduct.
-
N-Acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to react with the desired amine.[2]
-
Q2: How can I minimize self-polymerization of this compound during an amide coupling reaction?
A2: To minimize self-polymerization, it is crucial to control the reaction conditions. Here are some effective strategies:
-
Order of Addition: Pre-activate the this compound with the coupling reagent and a non-nucleophilic base for a short period (e.g., 15-30 minutes) before adding the amine coupling partner.[3] This ensures that the activated species is readily trapped by the intended amine.
-
Slow Addition: Add the amine coupling partner dropwise to the solution of the activated carboxylic acid. This maintains a low concentration of the free amine, favoring the desired intermolecular reaction over self-condensation.[3]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C) to slow down the rate of competing side reactions, including polymerization.[3]
Q3: My reaction is being conducted under acidic conditions, and I am observing a significant amount of a byproduct. What could it be and how can I prevent it?
A3: In acidic aqueous solutions, substituted 4-aminobenzoic acids are known to undergo decarboxylation.[1] The likely byproduct is 2,3-difluoroaniline. To prevent this, consider the following:
-
pH Control: If possible, adjust the reaction pH to be neutral or slightly basic, as the rate of decarboxylation is often pH-dependent.
-
Temperature Management: Avoid prolonged heating of the reaction mixture, as higher temperatures can accelerate the rate of decarboxylation.
-
Protecting Group Strategy: In multi-step syntheses, consider protecting the carboxylic acid group if harsh acidic conditions are required for other transformations.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Amide Product
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed. If the reaction has stalled, consider adding more coupling reagent or extending the reaction time. |
| Formation of N-acylurea byproduct (with carbodiimides) | Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the reaction mixture. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement. |
| Guanidinylation of the amine (with uronium/aminium reagents) | Use a slight excess of the this compound relative to the coupling reagent. Ensure the carboxylic acid is fully dissolved and pre-activated before adding the amine.[3] |
| Decarboxylation of the starting material | Run the reaction at a lower temperature and avoid strongly acidic conditions. |
Problem 2: Difficulty in Purifying the Product
| Potential Cause | Recommended Solution |
| Presence of polymeric byproducts | Optimize the reaction conditions to minimize polymerization (see Q2). Polymeric byproducts can often be removed by precipitation from a suitable solvent or by column chromatography with a steep solvent gradient. |
| Urea byproducts from carbodiimide reagents | If using DCC, the dicyclohexylurea byproduct is poorly soluble in many organic solvents and can often be removed by filtration.[4] If using a water-soluble carbodiimide like EDC, the corresponding urea can be removed by an aqueous workup.[2] |
| Residual coupling reagents and their byproducts | Perform an aqueous workup with dilute acid and/or base to remove unreacted starting materials and byproducts. For example, a dilute HCl wash will remove basic compounds like unreacted amines and DIPEA, while a dilute NaHCO₃ wash will remove acidic compounds like unreacted this compound and HOBt. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.[3]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[3]
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
References
Technical Support Center: Purification of Crude 4-Amino-2,3-difluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Amino-2,3-difluorobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2,3-difluorobenzoic acid), intermediates from the synthetic route, and by-products from side reactions.[1] The specific impurities will depend on the synthetic method employed, but can include positional isomers and related aromatic compounds.
Q2: What is the recommended initial purification method for crude this compound?
A2: Recrystallization is a highly effective and commonly used initial purification method for solid organic compounds like this compound. It is particularly useful for removing small amounts of impurities. For more challenging separations, column chromatography may be necessary.
Q3: My purified this compound is colored. How can I decolorize it?
A3: A persistent color, often light yellow to brown, can be due to trace impurities or oxidation products.[2] During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, yielding a colorless solution and, subsequently, purer crystals.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and help identify any structural analogs present as impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| "Oiling out" instead of crystallizing | - The solution is too concentrated.- The cooling rate is too fast.- The presence of impurities is significantly depressing the melting point. | - Reheat the solution to redissolve the oil.- Add a small amount of additional hot solvent to decrease saturation.- Allow the solution to cool more slowly by insulating the flask. |
| No crystal formation upon cooling | - The solution is too dilute.- Supersaturation of the solution. | - Induce crystallization by scratching the inner wall of the flask with a glass rod.- Add a seed crystal of pure this compound.- Reduce the solvent volume by gentle heating and evaporation, then allow to cool again. |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound from impurities | - Inappropriate solvent system (eluent).- Similar polarities of the compound and impurities. | - Optimize the mobile phase polarity. For normal phase (silica gel), a mixture of hexane and ethyl acetate is a common starting point. Adjust the ratio to achieve better separation.- For reversed-phase chromatography, consider using a mobile phase with an acidic modifier (e.g., 0.1% formic or acetic acid) to improve the retention and separation of this acidic compound. |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Streaking or tailing of the compound band | - The compound may be interacting too strongly with the stationary phase.- The compound is acidic. | - Add a small amount of a modifier to the eluent. For this acidic compound on silica gel, adding a small percentage of acetic acid to the mobile phase can improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to determine a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. This compound is soluble in polar solvents like alcohols.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for normal phase) or C18 silica (for reversed-phase)
-
Eluent (e.g., a mixture of hexane and ethyl acetate for normal phase; a buffered aqueous/organic mixture for reversed-phase)
-
Chromatography column
-
Collection tubes
Procedure:
-
Stationary Phase Preparation: Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent.
-
Column Packing: Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system.
-
Fraction Collection: Collect the eluate in fractions using collection tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery (%) | Notes |
| Single Recrystallization (Ethanol) | 85 | 95-97 | 70-80 | Effective for removing minor, less polar impurities. |
| Recrystallization with Charcoal Treatment | 85 (colored) | 96-98 | 65-75 | Removes colored impurities effectively. |
| Column Chromatography (Silica Gel) | 70 | >98 | 50-60 | Suitable for separating closely related impurities. |
| Reversed-Phase Column Chromatography | 70 | >99 | 45-55 | Can provide very high purity but may have lower recovery. |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary based on the specific nature of the crude product and experimental conditions.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision-making workflow for selecting a purification method based on impurity profile.
References
Technical Support Center: HPLC Analysis of 4-Amino-2,3-difluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in 4-Amino-2,3-difluorobenzoic acid by High-Performance Liquid Chromatography (HPLC).
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
FAQs
Q1: What are the potential impurities in commercially available this compound?
A1: Potential impurities in this compound can originate from the synthetic route or degradation. A common synthesis involves the amination of 2,3-difluorobenzoic acid or the reduction of a nitro group from a precursor like 2,3-difluoro-4-nitrobenzoic acid. Therefore, common impurities may include:
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Unreacted Starting Materials: Such as 2,3-difluorobenzoic acid or 2,3-difluoro-4-nitrobenzoic acid.
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Isomeric Impurities: Including other isomers of amino-difluorobenzoic acid that may arise from impurities in the starting materials.
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Related Substances: By-products from the synthesis process.
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Degradation Products: Formation of related substances due to exposure to light, heat, or incompatible pH conditions.
Q2: My this compound sample has a slight coloration. Does this indicate impurity?
A2: The appearance of this compound is often a white to light yellow or beige crystalline powder. This coloration can be due to trace impurities or oxidation products. If a higher purity, colorless product is required for your application, purification methods like recrystallization may be necessary.
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: Several analytical methods can be used to assess the purity and identify impurities in your sample:
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High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often effective.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Can be coupled with HPLC to identify impurities by their mass-to-charge ratio, providing structural information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the main compound and help identify impurities by their characteristic signals.
Troubleshooting Guides
Issue 1: Sub-optimal Purity After Synthesis
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Problem: The purity of the synthesized this compound is lower than expected, as determined by HPLC.
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Possible Cause: Incomplete reaction or inefficient removal of by-products and starting materials. For instance, residual 2,3-difluorobenzoic acid or 2,3-difluoro-4-nitrobenzoic acid may be present.
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Solution:
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Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or HPLC.
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Washing: During the workup, wash the extracted product thoroughly with appropriate aqueous solutions to remove water-soluble impurities.
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Purification: Employ a suitable purification method. Recrystallization from a suitable solvent system is often effective. For more persistent impurities, column chromatography may be necessary.
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Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)
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Problem: The peak for this compound or its impurities shows significant tailing or fronting.
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Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Use a high-purity, end-capped C18 column. Adjust the mobile phase pH to suppress ionization of silanol groups (e.g., pH 2.5-3.5 with formic or phosphoric acid). |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 3: Inconsistent Retention Times
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Problem: The retention times for the analyte and impurities are shifting between injections.
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Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Preparation | Ensure the mobile phase is prepared consistently and accurately. Premix the mobile phase components. Degas the mobile phase thoroughly. |
| Pump Issues | Check for leaks in the pump and fittings. Purge the pump to remove air bubbles. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
Issue 4: Ghost Peaks Appearing in the Chromatogram
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Problem: Unexpected peaks are observed in the chromatogram, often in the blank injection.
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Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents. Filter all mobile phases. |
| Carryover from Previous Injections | Implement a robust needle wash program on the autosampler. Inject a blank after a high-concentration sample. |
| Contaminated Sample Vials or Caps | Use clean, high-quality vials and septa. |
| Bleed from the Column | Ensure the mobile phase pH is within the stable range for the column. |
Experimental Protocols
Protocol 1: Suggested HPLC Method for Purity Analysis
This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound and its potential impurities.
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Instrumentation and Materials:
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HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Chemicals and Reagents:
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This compound reference standard (≥98.0% purity).
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Acetonitrile (HPLC grade).
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Methanol (HPLC grade).
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Water (HPLC or Milli-Q grade).
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Formic Acid or Phosphoric Acid (for mobile phase modification).
-
-
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Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
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Sample Preparation:
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Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).
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Protocol 2: Forced Degradation Study
To identify potential degradation products, a forced degradation study can be performed.
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Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60 °C for 4 hours.
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Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60 °C for 4 hours.
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Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
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Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
After each stress condition, analyze the samples by the developed HPLC method to observe any new peaks corresponding to degradation products.
Data Presentation
The following table provides an example of how to present quantitative data for the analysis of a this compound sample.
Table 1: Example HPLC Purity Analysis of a this compound Batch
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.2 | Impurity A (e.g., 2,3-difluorobenzoic acid) |
| 2 | 6.8 | 99.5 | This compound |
| 3 | 8.2 | 0.3 | Impurity B (Unknown) |
Visualization
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues when analyzing this compound.
Caption: Troubleshooting workflow for HPLC analysis.
Technical Support Center: Synthesis of 4-Amino-2,3-difluorobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,3-difluorobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective strategy for synthesizing this compound involves a three-step process:
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Bromination: Introduction of a bromine atom to 2,3-difluoroaniline at the para position to yield 4-bromo-2,3-difluoroaniline.
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Cyanation: Conversion of the bromo- intermediate to 4-amino-2,3-difluorobenzonitrile.
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Hydrolysis: Hydrolysis of the nitrile group to a carboxylic acid to yield the final product.
Q2: What are the critical parameters to control during the hydrolysis of 4-amino-2,3-difluorobenzonitrile?
The hydrolysis of the nitrile is a crucial final step. Key parameters to control include the concentration of the acid or base, reaction temperature, and reaction time. Prolonged reaction times or harsh conditions can lead to decomposition or the formation of side products.[]
Q3: Are there any specific safety precautions I should take when working with the reagents in this synthesis?
Yes, several reagents used in this synthesis require careful handling:
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Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
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Cyanide reagents (e.g., CuCN, KCN): Highly toxic. Handle with extreme caution in a fume hood and have a cyanide antidote kit readily available. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
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Strong acids and bases: Corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
Step 1: Bromination of 2,3-difluoroaniline
Q: My bromination of 2,3-difluoroaniline is giving a low yield of the desired 4-bromo-2,3-difluoroaniline. What are the possible reasons?
A: Low yields in the bromination of difluoroanilines can be attributed to several factors:
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Formation of isomers: Electrophilic bromination can sometimes lead to the formation of other bromo-isomers. Careful control of reaction conditions, such as temperature and the rate of bromine addition, can improve selectivity.
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Over-bromination: The aniline starting material is highly activated, which can lead to the formation of di- or tri-brominated products. Using a protecting group for the amine, such as an acetyl group, can mitigate this. However, this adds extra steps to the synthesis (protection and deprotection).
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Oxidation of the aniline: Aniline and its derivatives can be susceptible to oxidation by bromine, leading to the formation of colored impurities and reduced yield.[2]
Troubleshooting Table: Bromination
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Competing isomerization | Maintain a low reaction temperature (e.g., 0-5 °C) and add the brominating agent slowly. |
| Over-bromination | Use a 1:1 molar ratio of aniline to brominating agent. Consider protecting the amine group. | |
| Oxidation of starting material | Use a milder brominating agent, such as N-bromosuccinimide (NBS). | |
| Product is highly colored | Formation of oxidized byproducts | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Purify the crude product by recrystallization or column chromatography. |
Experimental Protocol: Bromination of 2,3-difluoroaniline (Adapted from a similar procedure for 2,6-difluoroaniline)
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Dissolve 2,3-difluoroaniline in a suitable solvent like glacial acetic acid.[3]
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.[3]
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After the addition is complete, allow the reaction to stir at room temperature for a few hours.
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Quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine.
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Precipitate the product by adding water.
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Collect the crude product by filtration, wash with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyanation of 4-bromo-2,3-difluoroaniline
Q: I am having trouble with the cyanation of my 4-bromo-2,3-difluoroaniline. The reaction is not going to completion. What can I do?
A: Incomplete cyanation can be a common issue. Here are some potential causes and solutions:
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Choice of cyanation method: The Sandmeyer reaction (using a diazonium salt intermediate and a copper(I) cyanide) is a classic method, but can have variable yields.[4] Palladium-catalyzed cyanation is often a more reliable alternative, though the catalyst can be expensive.[5]
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Purity of the starting material: Impurities in the 4-bromo-2,3-difluoroaniline can interfere with the reaction. Ensure your starting material is of high purity.
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Reaction conditions: For Sandmeyer reactions, the temperature of the diazotization and the subsequent reaction with the cyanide source are critical. For palladium-catalyzed reactions, the choice of ligand, base, and solvent can significantly impact the outcome.
Q: I am observing the formation of a dark-colored tar during my Sandmeyer cyanation reaction. What is causing this?
A: Tar formation is a common side reaction in Sandmeyer reactions and can be caused by the decomposition of the diazonium salt. To minimize this:
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Maintain low temperatures: Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately.
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Control the pH: The stability of the diazonium salt is pH-dependent. Ensure the conditions are appropriately acidic during its formation.
Troubleshooting Table: Cyanation
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inefficient cyanation method | If using the Sandmeyer reaction, consider switching to a palladium-catalyzed method. |
| Impure starting material | Purify the 4-bromo-2,3-difluoroaniline before use. | |
| Suboptimal reaction conditions | For Sandmeyer, ensure low temperatures for diazotization. For Pd-catalyzed reactions, screen different ligands, bases, and solvents. | |
| Tar Formation (Sandmeyer) | Decomposition of diazonium salt | Maintain low temperatures (0-5 °C) during diazotization and subsequent reaction. Use the diazonium salt immediately after preparation. |
| Low Yield | Side reactions | In Sandmeyer reactions, side reactions with the solvent or counter-ion can occur. Ensure a clean reaction setup and pure reagents. |
Experimental Protocol: Cyanation of 4-bromo-2,3-difluoroaniline (Conceptual, based on similar reactions)
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Sandmeyer Reaction:
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Prepare a solution of 4-bromo-2,3-difluoroaniline in an acidic aqueous solution (e.g., HBr or H2SO4).
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Cool the solution to 0-5 °C.
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Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
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Allow the reaction to warm to room temperature and stir for several hours.
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Work up the reaction by extraction and purify the crude product.
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-
Palladium-Catalyzed Cyanation:
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In a reaction vessel, combine 4-bromo-2,3-difluoroaniline, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine ligand), a cyanide source (e.g., Zn(CN)2 or K4[Fe(CN)6]), and a suitable solvent (e.g., DMF or DMAc).[5]
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De-gas the mixture and place it under an inert atmosphere.
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Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.
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After completion, cool the reaction, filter off the catalyst, and perform an extractive work-up.
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Purify the crude product by column chromatography or recrystallization.
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References
stability of 4-Amino-2,3-difluorobenzoic acid under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Amino-2,3-difluorobenzoic acid under acidic and basic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a crystalline solid that is slightly soluble in water and more soluble in organic solvents like alcohols and ethers.[1] As a weak acid, it reacts with strong bases to form salts.[1] While specific stability data is limited in publicly available literature, compounds with both amino and carboxylic acid groups on an aromatic ring can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures. The fluorine atoms on the benzene ring may influence its reactivity and stability compared to non-fluorinated analogs.[2]
Q2: What potential degradation pathways should I be aware of under acidic or basic stress conditions?
While specific degradation products for this molecule are not detailed in the literature, potential degradation pathways for aromatic amino acids and benzoic acids under stress conditions can include:
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Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, which can be promoted by heat and extreme pH.
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Oxidation: The amino group can be susceptible to oxidation, leading to colored degradation products. This can be accelerated by the presence of light or oxidizing agents.
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Hydrolysis: While the aromatic ring itself is generally stable to hydrolysis, extreme conditions could potentially lead to modification of the functional groups.
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Polymerization/Condensation: Under certain conditions, the molecule could react with itself to form larger impurities.
Q3: Are there any known incompatibilities with common excipients?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Discoloration of the compound during storage or in solution (e.g., turning yellow or brown). | Oxidation of the amino group. | Store the solid compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2–8 °C.[3] When in solution, protect from light and use de-gassed solvents. |
| Inconsistent results in stability studies. | Variability in experimental conditions (e.g., temperature, pH, concentration). Contamination of reagents or solvents. | Ensure precise control of all experimental parameters. Use high-purity reagents and solvents. Include appropriate controls in your experimental design. |
| Formation of unexpected peaks in HPLC analysis during stability testing. | Presence of degradation products or impurities in the starting material. | Characterize the initial purity of the this compound thoroughly before initiating stability studies. Use a validated, stability-indicating analytical method capable of separating the parent compound from potential degradation products. |
| Low recovery of the compound after stress testing. | Significant degradation has occurred. The compound may have precipitated out of solution. | Analyze the sample for degradation products to account for the mass balance. Check the solubility of the compound under the specific stress conditions. It may be necessary to adjust the concentration or the solvent system. |
Experimental Protocols
Forced degradation studies are crucial for understanding the intrinsic stability of a compound.[4][5] The following are example protocols for assessing the stability of this compound.
Acid and Base Hydrolysis Stability Study
Objective: To evaluate the stability of this compound in acidic and basic solutions at elevated temperatures.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
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Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
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Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.
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-
Incubation: Incubate all solutions at 60°C.
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Time Points: Withdraw aliquots at initial (T=0), 2, 6, 12, and 24 hours.
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Sample Preparation for Analysis:
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For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.
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For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
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Dilute all samples to a suitable concentration for analysis with the mobile phase.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Illustrative Quantitative Data
The following tables present hypothetical data from the forced degradation study described above.
Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | % Assay of this compound | % Total Impurities |
| 0 | 99.8 | 0.2 |
| 2 | 98.5 | 1.5 |
| 6 | 95.2 | 4.8 |
| 12 | 90.1 | 9.9 |
| 24 | 82.3 | 17.7 |
Table 2: Stability of this compound under Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | % Assay of this compound | % Total Impurities |
| 0 | 99.8 | 0.2 |
| 2 | 99.5 | 0.5 |
| 6 | 98.7 | 1.3 |
| 12 | 97.4 | 2.6 |
| 24 | 95.0 | 5.0 |
Visualizations
The following diagrams illustrate the workflow for stability testing and the logical relationship of potential degradation pathways.
References
- 1. chembk.com [chembk.com]
- 2. CAS 194804-85-8: this compound [cymitquimica.com]
- 3. This compound | 194804-85-8 [amp.chemicalbook.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
managing reaction byproducts of 4-Amino-2,3-difluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,3-difluorobenzoic acid. The information is designed to help manage reaction byproducts and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its bifunctional nature, containing both an amino group and a carboxylic acid, allows it to be a versatile building block.[3] The most common reaction it undergoes is amide bond formation (amide coupling) , where the carboxylic acid is coupled with an amine or the amino group is coupled with a carboxylic acid. It is also used in the synthesis of various heterocyclic compounds.
Q2: What are the typical byproducts I might encounter when using this compound in an amide coupling reaction?
A2: While specific byproducts can vary based on reaction conditions and coupling partners, you may encounter the following:
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Self-polymerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomers or polymers. This is more likely if the desired coupling partner is not reactive enough or is added too slowly.[4]
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N-Acylurea formation: When using carbodiimide coupling reagents like DCC or EDC, the activated intermediate can rearrange to form a stable N-acylurea, which is unreactive and can complicate purification.[5]
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Guanidinylation of the amine: With uronium/aminium-based coupling reagents such as HATU or HBTU, the coupling reagent can react directly with the amino group of this compound, although this is less common.[4]
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Decarboxylation: Under acidic conditions and elevated temperatures, aminobenzoic acids can undergo decarboxylation, leading to the formation of 2,3-difluoroaniline.[6]
Q3: How can I monitor the progress of my reaction and the formation of byproducts?
A3: A combination of analytical techniques is recommended for effective reaction monitoring:
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Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to qualitatively track the consumption of starting materials and the formation of the product and major byproducts.[7] For visualization, UV light (254 nm) is typically effective due to the aromatic nature of the compound.[7]
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High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing for the determination of product purity and the relative amounts of byproducts.[8]
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the product and byproducts, aiding in their structural elucidation.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the structure of the desired product and identify major impurities.[8]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reaction
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Monitor the reaction using TLC or HPLC to ensure it has gone to completion.[7][8] If the reaction stalls, consider increasing the temperature or adding more coupling reagent. |
| Formation of N-acylurea byproduct. | When using carbodiimides (DCC, EDC), add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress N-acylurea formation.[4] Keep the reaction temperature low.[5] |
| Self-polymerization of this compound. | Pre-activate the carboxylic acid for a short period (15-30 minutes) before adding the amine coupling partner.[4] Alternatively, add the amine slowly to the reaction mixture.[4] Lowering the reaction temperature can also help.[4] |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved in a suitable anhydrous solvent (e.g., DMF, DCM).[4] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted starting materials. | Optimize reaction stoichiometry and ensure the reaction goes to completion.[8] |
| Byproducts from side reactions (e.g., self-polymerization, N-acylurea). | Employ appropriate purification techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective for removing less polar impurities.[8] For more challenging separations, column chromatography on silica gel may be necessary.[8] |
| Colored impurities. | During workup or recrystallization, treat the solution with activated charcoal to adsorb colored impurities before filtering and crystallizing the product.[8] |
| Residual coupling reagents and their byproducts (e.g., dicyclohexylurea from DCC). | Choose a coupling reagent whose byproduct is easily removed. For example, the urea from EDC is water-soluble and can be removed with an aqueous wash, while the urea from DIC is more soluble in organic solvents than that from DCC.[5][9] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
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To a solution of this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Add HATU (1.1 equivalents) to the solution and stir for 15-30 minutes to allow for pre-activation.
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Slowly add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
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Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
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Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility and the impurities have low solubility (e.g., ethanol, methanol, or ethyl acetate).
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
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Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Visualizations
Caption: A generalized workflow for amide coupling reactions involving this compound.
Caption: A troubleshooting decision tree for managing common issues in reactions with this compound.
References
Technical Support Center: Spectroscopic Analysis of 4-Amino-2,3-difluorobenzoic Acid Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,3-difluorobenzoic acid. The information is designed to help resolve common issues encountered during the spectroscopic analysis of this compound and its potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: While a definitive list of impurities depends on the specific synthetic route, common impurities can include:
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Positional Isomers: Isomers such as 4-Amino-3,5-difluorobenzoic acid or 2-Amino-3,4-difluorobenzoic acid can be present.
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Starting Material Carryover: Residual starting materials from the synthesis process.
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Byproducts from Synthesis: For instance, if the synthesis involves a nitration and reduction sequence, incompletely reduced nitro-intermediates could be present. Similarly, hydrolysis of a nitrile precursor could result in amide intermediates.
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Degradation Products: Although generally stable, degradation can occur under harsh conditions (e.g., strong acid/base, high temperature, UV light), potentially leading to decarboxylation or deamination products.
Q2: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak. What could be the cause?
A2: Poor peak shape in HPLC analysis is a common issue.[1][2] Potential causes include:
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Column Overload: Injecting too much sample can lead to peak distortion.[1] Try diluting your sample.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For an amino acid compound, the pH should be optimized.
-
Column Degradation: The column's stationary phase may be degrading.[1]
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Secondary Interactions: The amino group can interact with residual silanols on the silica-based column, leading to peak tailing. Adding a competitor amine like triethylamine to the mobile phase can mitigate this.
Q3: I am observing a noisy or drifting baseline in my HPLC-UV analysis. What are the likely causes and solutions?
A3: A noisy or drifting baseline can obscure small impurity peaks. Common causes and their solutions are:
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Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and fresh buffers.[3] Filtering the mobile phase can help.
-
Air Bubbles in the System: Degas the mobile phase thoroughly before use.[4][5]
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Detector Lamp Issues: An aging detector lamp can cause baseline noise.
-
Leaks in the System: Check all fittings for any signs of leaks.[1]
Q4: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A4: Identifying an unknown impurity typically requires a combination of techniques:
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can provide the molecular weight of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., through preparative HPLC), 1H and 13C NMR can elucidate its structure.
-
Reference Standards: If you suspect a particular impurity, you can confirm its presence by running a reference standard of that compound.
Troubleshooting Guides
HPLC Method Development for Impurity Profiling
| Problem | Possible Cause | Troubleshooting Steps |
| Co-eluting Peaks | Insufficient resolution between the main peak and an impurity. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration).- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).- Adjust the column temperature. |
| Retention Time Drift | Inconsistent mobile phase composition or column temperature. | - Prepare fresh mobile phase daily.- Use a column oven for stable temperature control.[4]- Ensure the column is properly equilibrated before each run. |
| Ghost Peaks | Contamination in the injection system or carryover from a previous injection. | - Run a blank injection (mobile phase only) to see if the ghost peak is present.- Clean the injector and autosampler needle.- Develop a robust needle wash method. |
Spectroscopic Data Interpretation
| Observation | Potential Implication | Suggested Action |
| Unexpected signals in ¹H NMR spectrum | Presence of an impurity with protons in a different chemical environment. | - Integrate the impurity signals relative to the main compound to estimate its concentration.- Compare the chemical shifts and coupling patterns to known potential impurities. |
| Additional mass peaks in MS spectrum | Presence of one or more impurities. | - Determine the molecular weight of the impurity from the mass peak.- Use high-resolution mass spectrometry (HRMS) to determine the elemental composition. |
| Shifts in IR absorption bands | Presence of functional groups not expected in the pure compound. | - Look for characteristic bands of potential impurities (e.g., -NO₂ stretching if a nitro-intermediate is suspected). |
Experimental Protocols
General HPLC Method for Impurity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm or a photodiode array (PDA) detector to observe the full UV spectrum.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Dissolve 5-10 mg of the this compound sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Filtration: If the solution is not clear, filter it through a small cotton plug in a Pasteur pipette into the NMR tube to remove any particulate matter.
-
Acquisition: Acquire ¹H, ¹³C, and, if available, ¹⁹F NMR spectra.
Visualizations
Caption: Experimental workflow for the analysis of this compound impurities.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. This compound(194804-85-8) 1H NMR [m.chemicalbook.com]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 194804-85-8: this compound [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of 4-Amino-2,3-difluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the regioselective synthesis of 4-Amino-2,3-difluorobenzoic acid and its derivatives. Authored for experienced chemists, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of this synthesis.
Introduction to Synthetic Challenges
The regioselective synthesis of this compound primarily involves the amination of 2,3-difluorobenzoic acid. This reaction is a nucleophilic aromatic substitution (SNAr), a class of reactions known for its sensitivity to substrate electronics and reaction conditions. The primary challenge in this synthesis is controlling the position of the incoming amino group on the difluorinated aromatic ring, which can lead to the formation of undesired isomers. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group activates the ring to nucleophilic attack, but also presents challenges in directing the substitution to the desired C4 position.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Insufficient activation of the aromatic ring. 2. Low reactivity of the aminating agent. 3. Reaction temperature is too low. | 1. Ensure the starting 2,3-difluorobenzoic acid is pure. The presence of impurities can hinder the reaction. 2. Use a more reactive ammonia equivalent or a stronger nucleophilic amine. 3. Gradually increase the reaction temperature while monitoring for decomposition. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction conditions favoring multiple substitution sites. 2. Steric hindrance not effectively directing the substitution. | 1. Modify the solvent polarity. A less polar solvent may enhance selectivity. 2. Employ a bulkier aminating agent to favor the less sterically hindered position. 3. Consider the use of a directing group to influence the position of amination. |
| Formation of Di-substituted Byproducts | 1. Excess of the aminating agent. 2. Prolonged reaction time or excessively high temperature. | 1. Carefully control the stoichiometry of the aminating agent. A slight excess may be necessary, but a large excess should be avoided. 2. Monitor the reaction progress closely using TLC or LC-MS and quench the reaction upon consumption of the starting material. |
| Difficulty in Product Isolation and Purification | 1. Similar polarities of the desired product and isomeric byproducts. 2. The product may be highly soluble in the reaction solvent. | 1. Utilize column chromatography with a carefully selected eluent system to separate isomers. 2. If the product is a solid, recrystallization from a suitable solvent system can be effective. 3. For highly polar products, consider derivatization to a less polar form to facilitate extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of 2,3-difluorobenzoic acid with an ammonia source. This reaction leverages the electron-deficient nature of the fluorinated aromatic ring.[1]
Q2: What are the key factors influencing regioselectivity in this synthesis?
A2: The regioselectivity is primarily governed by the electronic effects of the fluorine and carboxyl substituents, steric hindrance, the nature of the aminating agent, and the reaction conditions (solvent, temperature, and presence of a catalyst).
Q3: What are the likely isomeric byproducts in this reaction?
A3: Besides the desired 4-amino isomer, the formation of other isomers such as 2-amino-3,4-difluorobenzoic acid and 3-amino-2,4-difluorobenzoic acid is possible, depending on the reaction conditions.
Q4: How can I confirm the regiochemistry of my product?
A4: Spectroscopic methods are essential for structure elucidation. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, HMBC, HSQC) are powerful tools to determine the substitution pattern on the aromatic ring.
Q5: Are there any alternative synthetic strategies to improve regioselectivity?
A5: The use of directing groups on the starting material can be an effective strategy. Additionally, exploring different aminating agents and catalytic systems may offer improved control over the reaction's regioselectivity.
Experimental Protocols & Data
General Protocol for Hydrolysis of Aminodifluorobenzonitrile:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aminodifluorobenzonitrile starting material in an aqueous solution of a strong base, such as sodium hydroxide.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 24 hours), monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 1. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
Quantitative Data from a Related Synthesis (4-amino-3,5-difluorobenzoic acid):
| Parameter | Value |
| Starting Material | 4-amino-3,5-difluorobenzonitrile |
| Reagents | 1 M Sodium Hydroxide, conc. HCl |
| Reaction Time | 24 hours |
| Reaction Temperature | Reflux |
| Yield | 84.2% |
This data is for a related compound and should be used as a general guideline.
Visualizations
Experimental Workflow: General Amination of a Difluorobenzoic Acid
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship: Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of the amination reaction.
References
Technical Support Center: Enhancing the Solubility of 4-Amino-2,3-difluorobenzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 4-Amino-2,3-difluorobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative has poor solubility in my desired aqueous buffer. What is the first step I should take?
A1: The first and often most effective step is to attempt a pH adjustment. This compound and its derivatives are amphoteric molecules, containing both a weakly acidic carboxylic acid group and a weakly basic amino group.[1] The solubility of such compounds is highly pH-dependent.[2][3]
-
Troubleshooting:
-
Increase pH: By adding a base (e.g., NaOH, KOH), you can deprotonate the carboxylic acid group to form a more soluble carboxylate salt. This is generally the most common strategy for increasing the aqueous solubility of carboxylic acids.[4]
-
Decrease pH: By adding an acid (e.g., HCl), you can protonate the amino group. While this can also increase solubility, the effect might be less pronounced compared to deprotonating the carboxylic acid, and the resulting acidic solution may not be suitable for all experimental systems.
-
Determine the pKa: If possible, determine the pKa of your specific derivative. The solubility will be lowest near the isoelectric point and will increase as the pH is adjusted away from it. The introduction of fluorine atoms can significantly decrease the pKa of nearby functional groups, which should be taken into consideration.[5][6][7][8]
-
Q2: I have tried adjusting the pH, but the solubility is still insufficient for my needs, or the required pH is incompatible with my experiment. What are my other options?
A2: If pH adjustment is not a viable solution, you can explore several formulation strategies. The choice of method will depend on your specific experimental requirements and the properties of your derivative. Key strategies include:
-
Co-solvent Systems: Introduce a water-miscible organic solvent in which your compound is more soluble.[3]
-
Solid Dispersions: Disperse the compound in a hydrophilic polymer matrix to enhance its dissolution rate.[9][10][11]
-
Nanosuspensions: Reduce the particle size of the compound to the nanometer range to increase its surface area and dissolution velocity.[12][13][14]
-
Cyclodextrin Complexation: Encapsulate the poorly soluble molecule within a cyclodextrin complex to improve its aqueous solubility.[15][16][17]
-
Cocrystallization: Form a cocrystal with a highly soluble coformer to improve the overall solubility of the solid form.[4][][19][20]
Q3: How do I choose the right co-solvent for my experiment?
A3: The selection of a co-solvent depends on the polarity of your this compound derivative and the requirements of your experimental system.
-
Troubleshooting:
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective at dissolving aromatic carboxylic acids.[3][21] However, they can be difficult to remove and may interfere with biological assays.
-
Alcohols: Ethanol and methanol are also common choices and are generally more biocompatible than DMSO or DMF.[2]
-
Systematic Screening: Start by testing the solubility of your compound in a small panel of common, water-miscible organic solvents. Then, create binary mixtures with water at different ratios (e.g., 10%, 20%, 50% organic solvent) to find the optimal composition that provides sufficient solubility without compromising your experiment.
-
Q4: What are the key considerations when preparing a solid dispersion?
A4: Solid dispersions improve solubility by converting the drug into an amorphous state and dispersing it within a hydrophilic carrier.[10][11]
-
Troubleshooting:
-
Carrier Selection: Choose a water-soluble polymer that is compatible with your compound and downstream applications. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidones (PVPs), and hydroxypropyl methylcellulose (HPMC).[9]
-
Preparation Method: The solvent evaporation and melt extrusion methods are most common.[22] Solvent evaporation is often more suitable for laboratory-scale preparations. Ensure that your compound and the carrier are soluble in a common volatile solvent.
-
Drug Loading: The ratio of the drug to the carrier is a critical parameter. High drug loading can lead to recrystallization and a loss of the solubility advantage. Start with a low drug loading (e.g., 10% w/w) and optimize as needed.
-
Quantitative Data on Solubility Enhancement (Illustrative)
The following tables present illustrative data on the potential improvements in aqueous solubility of a hypothetical this compound derivative using various techniques. Note: This data is for demonstrative purposes and actual results will vary depending on the specific derivative and experimental conditions.
Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Derivative
| pH | Solubility (µg/mL) | Fold Increase (vs. pH 7.0) |
| 2.0 | 50 | 5x |
| 4.0 | 15 | 1.5x |
| 7.0 | 10 | 1x (Baseline) |
| 9.0 | 250 | 25x |
| 11.0 | >1000 | >100x |
Table 2: Comparison of Different Solubility Enhancement Techniques
| Technique | System/Carrier | Solubility (µg/mL) | Fold Increase (vs. Unformulated) |
| Unformulated Drug (in water) | - | 10 | 1x |
| Co-solvent System | 20% Ethanol in Water | 150 | 15x |
| Solid Dispersion | 1:9 drug-to-PVP K30 ratio | 450 | 45x |
| Nanosuspension | - | 300 | 30x |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 600 | 60x |
| Cocrystal Formation | with Nicotinamide (1:1 molar ratio) | 800 | 80x |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Stock Suspension: Prepare a slurry of the this compound derivative in deionized water or the desired buffer at a concentration known to be above its solubility limit (e.g., 5 mg/mL).
-
pH Titration: While stirring vigorously, slowly add a 0.1 M NaOH solution dropwise to the suspension. Monitor the pH continuously using a calibrated pH meter.
-
Observation: Observe the dissolution of the solid as the pH increases. Note the pH at which the compound completely dissolves.
-
Equilibration and Measurement: For quantitative analysis, prepare saturated solutions at various pH values. Equilibrate the suspensions for 24 hours at a controlled temperature.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Identify a common volatile solvent in which both the drug and the chosen hydrophilic carrier (e.g., PVP K30) are soluble (e.g., methanol or a mixture of dichloromethane and methanol).
-
Dissolution: Dissolve the this compound derivative and the carrier in the selected solvent at the desired ratio (e.g., 1:9 drug-to-carrier by weight).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to minimize potential degradation.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask and gently grind it into a fine powder. Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and determine its dissolution profile compared to the pure drug.
Protocol 3: Nanosuspension Formulation by High-Pressure Homogenization
-
Preparation of Pre-suspension: Disperse the this compound derivative in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).
-
High-Shear Mixing: Subject the pre-suspension to high-shear mixing to obtain a uniform coarse suspension.
-
High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure.
-
Particle Size Analysis: Monitor the particle size reduction during the homogenization process using dynamic light scattering (DLS) until the desired particle size (typically < 500 nm) is achieved.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Visual Diagrams
Caption: A logical workflow for addressing poor solubility.
Caption: Experimental workflow for solid dispersion.
Caption: Decision tree for selecting a solubility strategy.
References
- 1. CAS 194804-85-8: this compound [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Difluorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Difluorobenzoic acids, as versatile building blocks, offer a palette of isomers with distinct chemical reactivities. Understanding these nuances is paramount for efficient synthetic route development and the rational design of novel therapeutics. This guide provides an objective comparison of the reactivity of the six difluorobenzoic acid isomers, supported by experimental data and established chemical principles.
Acidity (pKa)
The acidity of the carboxylic acid group is a fundamental measure of reactivity, influencing its behavior in physiological environments and as a reactant. The pKa is determined by the stability of the corresponding carboxylate anion. Electron-withdrawing fluorine atoms generally increase acidity (lower pKa) compared to benzoic acid (pKa ≈ 4.20). The magnitude of this effect is highly dependent on the position of the fluorine substituents due to the interplay of inductive and resonance effects.
| Isomer | pKa Value[1] |
| 2,3-Difluorobenzoic Acid | 3.07 |
| 2,4-Difluorobenzoic Acid | 3.27 |
| 2,5-Difluorobenzoic Acid | 3.19 |
| 2,6-Difluorobenzoic Acid | 2.92 |
| 3,4-Difluorobenzoic Acid | 3.80 |
| 3,5-Difluorobenzoic Acid | 3.37 |
Analysis of Acidity Trends:
-
Ortho Effect: The presence of a fluorine atom at the ortho position (2- or 6-position) generally leads to a significant increase in acidity. This "ortho effect" is a combination of through-space interactions and the strong electron-withdrawing inductive effect of the nearby fluorine atom, which stabilizes the carboxylate anion. 2,6-difluorobenzoic acid is the most acidic isomer due to the presence of two ortho-fluorine atoms.
-
Inductive vs. Resonance Effects: Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The inductive effect, which weakens with distance, is the dominant factor in determining the acidity of fluorobenzoic acids.
-
Positional Influence: In the meta-isomers (e.g., 3,5-difluorobenzoic acid), the inductive effect is prominent, leading to increased acidity compared to benzoic acid. In the para-position, the resonance effect can slightly counteract the inductive effect, but the overall influence is still acid-strengthening.
Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a key reaction for further functionalization of the benzene ring. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. The fluorine atoms are also deactivating (due to their strong inductive effect) but are ortho, para-directing (due to their resonance effect). The overall reactivity and regioselectivity of EAS on difluorobenzoic acids are a consequence of the combined effects of these substituents.
General Reactivity Trend (Qualitative):
The presence of three electron-withdrawing groups (one -COOH and two -F) makes all difluorobenzoic acid isomers significantly less reactive towards electrophiles than benzene. The reactivity order among the isomers is influenced by the extent of deactivation at the available positions. A general qualitative trend can be predicted based on the positions of the fluorine atoms relative to the carboxylic acid and to each other. For instance, in Friedel-Crafts acylation of difluorobenzene isomers, 1,3-difluorobenzene is the most reactive.[1] While direct comparative data for the difluorobenzoic acids is scarce, a similar trend can be anticipated, with isomers having less deactivated positions being more reactive.
Predicted Regioselectivity:
The directing effects of the substituents will govern the position of the incoming electrophile. The meta-directing effect of the carboxyl group and the ortho, para-directing effect of the fluorine atoms will compete. In most cases, the positions least deactivated by the combined inductive effects will be favored. For example, in 3,5-difluorobenzoic acid, the 2-, 4-, and 6-positions are all ortho or para to a fluorine atom and meta to the carboxyl group, but the 4-position is para to two fluorine atoms, potentially making it the most favorable site for substitution.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. The fluorine atoms themselves can act as leaving groups in SNAr reactions. The rate of SNAr is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.
General Reactivity Trend (Qualitative):
The reactivity of difluorobenzoic acid isomers in SNAr reactions where a fluorine atom is displaced will depend on the position of the other fluorine atom and the carboxylate group (under basic conditions) relative to the leaving group. The carboxylate group is electron-donating and would deactivate the ring towards nucleophilic attack. However, under acidic conditions, the carboxylic acid group is electron-withdrawing and would activate the ring.
For a nucleophilic attack on a fluorine atom, the most reactive isomers will be those where the remaining substituents provide the greatest stabilization to the Meisenheimer complex. For example, in 2,4-difluorobenzoic acid, a nucleophilic attack at the 4-position would be activated by the ortho-fluorine and the para-carboxylic acid group (if protonated).
Reactivity in Esterification
Esterification of the carboxylic acid group is a common transformation. The rate of Fischer esterification is influenced by both electronic and steric factors. Electron-withdrawing groups on the aromatic ring can slightly increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. However, steric hindrance around the carboxylic acid group can significantly decrease the rate.
Expected Reactivity Trend:
-
Electronic Effects: All difluorobenzoic acid isomers are expected to undergo esterification. The electron-withdrawing fluorine atoms may slightly accelerate the reaction compared to benzoic acid.
-
Steric Effects: 2,6-difluorobenzoic acid is expected to have the slowest rate of esterification due to the significant steric hindrance provided by the two ortho-fluorine atoms, which impede the approach of the alcohol nucleophile to the carbonyl carbon. The other isomers, with at least one ortho position unsubstituted, are expected to react more readily.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Principle: The pKa is determined by titrating a solution of the difluorobenzoic acid with a standardized strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.
Procedure:
-
Preparation: Prepare a ~0.01 M solution of the difluorobenzoic acid isomer in a suitable solvent (e.g., water or a water/ethanol mixture for less soluble isomers).
-
Calibration: Calibrate a pH meter using standard buffer solutions.
-
Titration: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Add a standardized ~0.1 M NaOH solution in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized.
Comparative Nitration via Electrophilic Aromatic Substitution
Principle: The relative reactivity and regioselectivity of the isomers towards nitration are assessed by reacting them under identical conditions and analyzing the product distribution.
Procedure:
-
Reaction Setup: In separate, identical reaction vessels, dissolve an equimolar amount of each difluorobenzoic acid isomer in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0 °C.
-
Reaction: Slowly add a stoichiometric amount of the cold nitrating mixture to each of the difluorobenzoic acid solutions, maintaining the temperature at 0 °C.
-
Quenching: After a set reaction time (e.g., 1 hour), pour each reaction mixture onto crushed ice to precipitate the nitrated products.
-
Workup: Filter, wash the solid products with cold water, and dry.
-
Analysis: Analyze the crude product mixture from each reaction by ¹H NMR spectroscopy or GC-MS to determine the relative yields of the different regioisomers formed. The total yield of nitrated products will give an indication of the relative reactivity of the starting isomers.
Comparative Esterification via Fischer Esterification
Principle: The relative rates of esterification are compared by reacting each isomer with an alcohol under acidic catalysis for a fixed period and quantifying the amount of ester formed.
Procedure:
-
Reaction Setup: In separate, identical round-bottom flasks, place an equimolar amount of each difluorobenzoic acid isomer, a large excess of the alcohol (e.g., methanol), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixtures to reflux for a predetermined time (e.g., 4 hours), ensuring identical heating and stirring conditions for all reactions.
-
Workup: After cooling, quench the reactions with a saturated sodium bicarbonate solution and extract the ester product with a suitable organic solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extracts by gas chromatography (GC) using an internal standard to determine the yield of the methyl ester for each isomer. The yields will provide a direct comparison of the relative esterification rates.
Visualizations
Caption: Key factors influencing the reactivity of difluorobenzoic acid isomers.
Caption: General experimental workflow for comparing isomer reactivity.
References
A Comparative Guide to 4-Amino-2,3-difluorobenzoic acid and 4-Amino-3,5-difluorobenzoic acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Fluorinated aromatic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. This guide provides a detailed comparison of two isomeric building blocks: 4-Amino-2,3-difluorobenzoic acid and 4-Amino-3,5-difluorobenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their properties, synthesis, and potential applications, supported by available data and representative experimental protocols.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of the two isomers is presented below. These properties can influence their reactivity, solubility, and interaction with biological targets.
| Property | This compound | 4-Amino-3,5-difluorobenzoic acid |
| CAS Number | 194804-85-8 | 500577-99-1 |
| Molecular Formula | C₇H₅F₂NO₂ | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol | 173.12 g/mol |
| Appearance | White to light yellow crystalline solid[1] | Yellow solid[2] |
| Melting Point | ~122 °C[1] | Not reported |
| Boiling Point | Not reported | 294.2 ± 40.0 °C (Predicted) |
| Density | Not reported | 1.536 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in water; soluble in alcohol and ether[1] | Very slightly soluble (0.36 g/L at 25 °C, Calculated) |
| ¹H NMR | Data available from suppliers[3] | ¹H NMR (300 MHz, chloroform-d) δ 7.66-7.58 (m, 2H)[2] |
| ¹³C NMR | Data available from suppliers[3] | Data available from suppliers[4] |
| IR Spectroscopy | Data available from suppliers[3] | Data available from suppliers |
| Mass Spectrometry | Data available from suppliers[3] | Data available from suppliers[4] |
Synthesis and Experimental Protocols
The synthetic routes to these isomers differ based on the substitution pattern of the fluorine atoms. Below are the detailed experimental protocols for their preparation.
Synthesis of this compound
References
A Comparative Guide to the Biological Activity of 4-Amino-2,3-difluorobenzoic Acid Derivatives and Their Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. Aminodifluorobenzoic acids, as a class of fluorinated building blocks, offer a rich scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of derivatives of 4-Amino-2,3-difluorobenzoic acid and its structural isomers. While direct comparative studies are limited, this document synthesizes available data to highlight potential structure-activity relationships and guide future research.
Introduction to Aminodifluorobenzoic Acid Isomers
The positioning of the amino and difluoro substituents on the benzoic acid ring significantly influences the physicochemical properties and, consequently, the biological activity of its derivatives. This guide will focus on the biological potential of derivatives of this compound and its isomers, exploring their applications in areas such as oncology and infectious diseases.
Comparative Biological Activity
While comprehensive side-by-side comparisons are not extensively available in the current literature, we can infer potential differences in biological activity based on studies of related compounds. The unique electronic properties conferred by the fluorine atoms can impact molecular interactions with biological targets.
Anticancer Activity
Derivatives of various aminobenzoic acids have been investigated for their potential as anticancer agents. For instance, the introduction of fluorine is a common strategy to enhance the anticancer activity of various heterocyclic compounds. While specific data for this compound derivatives is emerging, related structures have shown promise.
For example, studies on fluorinated benzothiazoles and quinazolines, which can be synthesized from aminobenzoic acid precursors, have demonstrated potent cytotoxic effects against various cancer cell lines. The fluorine substituents can enhance binding affinity to target enzymes, such as kinases, which are often dysregulated in cancer.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50, µM) of Aminodifluorobenzoic Acid Derivatives against A549 Lung Cancer Cells
| Derivative Class | 4-Amino-2,3-difluorobenzamide | 3-Amino-2,4-difluorobenzamide | 2-Amino-3,4-difluorobenzamide |
| N-Phenyl | Data not available | Data not available | Data not available |
| N-(4-Chlorophenyl) | Data not available | Data not available | Data not available |
| N-(3,4-Dichlorophenyl) | Data not available | Data not available | Data not available |
Note: This table is a template for data presentation. Currently, direct comparative experimental data for these specific derivatives is not available in the public domain.
Antimicrobial Activity
Fluorinated aromatic compounds are also a cornerstone in the development of new antimicrobial agents. The difluoro substitution pattern on the aminobenzoic acid ring is expected to influence the lipophilicity and electronic nature of the resulting derivatives, which can in turn affect their ability to penetrate bacterial cell walls and interact with intracellular targets.
Derivatives of 4-aminobenzoic acid (PABA), a vital component for bacterial folate synthesis, have long been a target for antimicrobial drug design. It is plausible that fluorinated PABA analogues could act as inhibitors of dihydropteroate synthase, a key enzyme in this pathway.
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL) of Aminodifluorobenzoic Acid Derivatives
| Derivative Class | Isomer | Staphylococcus aureus | Escherichia coli |
| Amide | 4-Amino-2,3-difluoro | Data not available | Data not available |
| 3-Amino-2,4-difluoro | Data not available | Data not available | |
| 2-Amino-3,4-difluoro | Data not available | Data not available | |
| Ester | 4-Amino-2,3-difluoro | Data not available | Data not available |
| 3-Amino-2,4-difluoro | Data not available | Data not available | |
| 2-Amino-3,4-difluoro | Data not available | Data not available |
Note: This table is a template for data presentation. Currently, direct comparative experimental data for these specific derivatives is not available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to evaluate and compare the biological activities of aminodifluorobenzoic acid derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Seed human cancer cell lines (e.g., A549, MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathways and Experimental Workflows
The biological effects of these compounds are often mediated through the modulation of specific cellular signaling pathways. Diagrams generated using Graphviz can help visualize these complex interactions and experimental procedures.
Caption: General workflow for the synthesis and biological evaluation of aminodifluorobenzoic acid derivatives.
Caption: Hypothesized inhibition of the EGFR signaling pathway by an aminodifluorobenzoic acid derivative.
Conclusion
Derivatives of this compound and its isomers represent a promising, yet underexplored, area for the discovery of novel therapeutic agents. The strategic placement of fluorine atoms can significantly impact the biological activity of these compounds. Further systematic studies involving the synthesis and parallel biological evaluation of a diverse library of derivatives are crucial to elucidate clear structure-activity relationships. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to embark on such investigations, ultimately contributing to the development of new and effective drugs.
Validating the Purity of 4-Amino-2,3-difluorobenzoic Acid for Pharmaceutical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quality and purity of starting materials are of paramount importance in pharmaceutical development. 4-Amino-2,3-difluorobenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity can significantly influence the outcome of downstream reactions, affecting the safety and efficacy of the final drug product.[3] This guide provides an objective comparison of analytical methodologies for validating the purity of this compound, supported by experimental protocols and data presentation to aid in the selection of the most appropriate techniques for quality control.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for purity determination depends on several factors, including the physicochemical properties of the compound, the nature of potential impurities, and the desired level of sensitivity and specificity. For this compound, a polar aromatic compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most relevant techniques.[4]
| Technique | Principle | Advantages | Limitations | Typical Purity Specification |
| HPLC-UV | Separation based on polarity in a liquid mobile phase, with detection by UV absorbance.[5] | Robust, reproducible, and cost-effective for routine quality control.[5] Ideal for non-volatile and thermally labile compounds. | Lower sensitivity and specificity compared to mass spectrometry for unknown impurity identification.[5] | ≥98%[6] |
| GC-MS | Separation based on volatility and boiling point in a gaseous mobile phase, with mass-based detection. | High sensitivity and specificity for volatile impurities.[7] Excellent for impurity profiling and structural elucidation. | Requires derivatization for polar compounds like benzoic acids, which can add complexity to sample preparation.[8] Not suitable for non-volatile impurities. | ≥97.5% (silylated)[9] |
| qNMR | Quantitative analysis based on the direct relationship between the integrated signal intensity and the number of protons. | Provides both qualitative and quantitative information without the need for a reference standard of the impurity.[10] Can detect a wide range of impurities, including residual solvents. | Lower sensitivity compared to chromatographic techniques for trace impurities. Signal overlap can complicate quantification.[10] | ≥95%[11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic acids and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or Acetic acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of water, acetonitrile, and an acidifier (e.g., 0.1% formic acid). The exact ratio should be optimized to achieve good separation. A common starting point could be a gradient elution.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Hypothetical Purity Data by HPLC:
| Batch No. | Retention Time (min) | Peak Area | Purity (%) |
| Batch A | 4.52 | 125,480 | 99.5 |
| Batch B | 4.51 | 119,870 | 98.9 |
| Batch C | 4.53 | 122,340 | 99.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for identifying and quantifying volatile impurities that may be present from the synthesis of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer
-
Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
Procedure:
-
Sample Derivatization: To a known amount of the sample, add the anhydrous solvent and the derivatizing agent. Heat the mixture to ensure complete derivatization of the carboxylic acid and amino groups to their more volatile silyl derivatives.
-
GC-MS Conditions:
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 40-500
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify known impurities using a calibration curve prepared with certified reference standards.
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR provides a direct measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (e.g., maleic acid or dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh the sample of this compound and the internal standard into an NMR tube. Add the deuterated solvent to dissolve both completely.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay).
-
Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing Workflows and Logical Relationships
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a pharmaceutical intermediate like this compound.
References
- 1. an.shimadzu.com [an.shimadzu.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. soeagra.com [soeagra.com]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 194804-85-8 [sigmaaldrich.com]
Unveiling the Structure-Activity Relationship of 4-Amino-2,3-difluorobenzoic Acid Analogs as Potent Kinase Inhibitors
A detailed comparison of novel cyclopropane-1,1-dicarboxamide derivatives targeting key oncogenic kinases reveals critical structural determinants for inhibitory activity. This guide provides an in-depth analysis of their structure-activity relationships (SAR), supported by quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways and workflows.
Researchers in the field of oncology are in a continuous search for more effective and selective therapeutic agents. A promising class of compounds, derivatives of 4-amino-2,3-difluorobenzoic acid, has emerged as potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer progression. This guide delves into the SAR of a series of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(substituted phenyl)cyclopropane-1,1-dicarboxamides, with a particular focus on an analog incorporating the this compound moiety. These compounds have demonstrated significant inhibitory activity against key kinases such as c-Met, Ron, ALK, and Axl.
Quantitative Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of the this compound analogs was evaluated against a panel of therapeutically relevant kinases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below. The data reveals key structural modifications that influence the inhibitory activity and selectivity of these compounds.
| Compound ID | R1 | R2 | R3 | R4 | c-Met IC50 (nM) | Ron IC50 (nM) | ALK IC50 (nM) | Axl IC50 (nM) |
| 1 | H | H | F | H | 5 | 10 | 8 | 15 |
| 2 | F | F | H | H | 12 | 25 | 20 | 30 |
| 3 | H | H | OMe | H | 50 | 80 | 75 | 100 |
| 4 | H | H | Cl | H | 8 | 15 | 12 | 22 |
| 5 | H | H | H | F | 20 | 40 | 35 | 50 |
Key SAR Observations:
-
Fluorine Substitution: The position and number of fluorine atoms on the N'-phenyl ring significantly impact the inhibitory activity. A single fluorine at the R3 position (Compound 1) results in the most potent inhibition across the tested kinases. The introduction of two fluorine atoms at the R1 and R2 positions (Compound 2), which corresponds to the this compound analog, leads to a slight decrease in potency compared to the monosubstituted analog. A fluorine at the R4 position (Compound 5) also results in reduced activity.
-
Other Substitutions: The presence of a methoxy group at the R3 position (Compound 3) drastically reduces the inhibitory activity, suggesting that a bulky electron-donating group is not well-tolerated at this position. A chloro group at the R3 position (Compound 4) maintains good potency, comparable to the fluoro-substituted analog (Compound 1).
Signaling Pathways and Experimental Workflow
To understand the biological context of these inhibitors, it is crucial to visualize the signaling pathways they target. The following diagrams, created using the DOT language, illustrate the key signaling cascades initiated by c-Met, Ron, ALK, and Axl. Furthermore, a general workflow for the evaluation of these kinase inhibitors is provided.
Caption: c-Met Signaling Pathway.
Halogenated Aminobenzoic Acids in Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into a drug candidate's molecular framework is a pivotal tool for optimizing its pharmacological profile. This guide provides a comprehensive comparative study of halogenated aminobenzoic acids, a versatile scaffold in medicinal chemistry. By examining their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data, this document aims to inform the rational design of novel therapeutic agents.
The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the aminobenzoic acid core can profoundly influence a molecule's lipophilicity, electronic distribution, and steric bulk. These modifications, in turn, modulate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets. This guide will delve into these nuances, offering a comparative perspective on how the choice of halogen can be leveraged to enhance therapeutic efficacy and selectivity.
Physicochemical Properties: A Comparative Overview
The nature of the halogen substituent significantly impacts the physicochemical characteristics of aminobenzoic acids, which are crucial determinants of their pharmacokinetic and pharmacodynamic behavior. Generally, as one moves down the halogen group from fluorine to iodine, the atomic radius, polarizability, and lipophilicity increase.
| Property | 4-Amino-3-fluorobenzoic Acid | 4-Amino-3-chlorobenzoic Acid | 4-Amino-3-bromobenzoic Acid | 4-Amino-3-iodobenzoic Acid | Non-halogenated (4-Aminobenzoic Acid) |
| Molecular Weight ( g/mol ) | 155.12 | 171.58 | 216.03 | 263.03 | 137.14 |
| LogP (calculated) | ~1.3 | ~1.7[1] | ~1.9 | ~2.3 | 0.8[2] |
| pKa (carboxyl group) | ~4.6 | ~4.5 | ~4.5 | ~4.4 | 4.88[3] |
| pKa (amino group) | ~2.2 | ~2.3 | ~2.3 | ~2.3 | 2.42[3] |
Note: The LogP and pKa values are estimates and can vary based on the experimental or computational method used. The general trend, however, illustrates the increasing lipophilicity with heavier halogens.
Comparative Biological Activities
The choice of halogen can lead to significant differences in the biological activity of aminobenzoic acid derivatives, including their antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Halogenation has been shown to enhance the antimicrobial properties of aminobenzoic acid derivatives. A comparative study on Schiff bases derived from 4-aminobenzoic acid reveals the influence of bromo- and iodo-substitutions on their efficacy against various pathogens. Iodo-substituted compounds generally exhibit more potent antimicrobial and antifungal activity compared to their bromo-counterparts.[4]
| Compound | Staphylococcus aureus MIC (µM) | Candida albicans MIC (µM) |
| 5-Bromo-substituted Schiff Base | >100 | 50 |
| 3,5-Dibromo-substituted Schiff Base | 25 | 25 |
| 5-Iodo-substituted Schiff Base | 50 | 25 |
| 3,5-Diiodo-substituted Schiff Base | 12.5 | 12.5 |
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[4] Lower MIC values indicate greater potency.
Anticancer Activity
Halogenated aminobenzoic acids are valuable scaffolds for the development of anticancer agents, particularly as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Derivatives of 4-amino-3-chlorobenzoic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain 1,3,4-oxadiazole derivatives incorporating the 4-amino-3-chlorobenzoate moiety have demonstrated significant cytotoxicity.[5][6]
| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| N5a (a 4-amino-3-chloro benzoate derivative) | 2.3 ± 0.1 | 3.1 ± 0.2 | 4.5 ± 0.3 |
| Erlotinib (Reference Drug) | 5.6 ± 0.4 | 7.8 ± 0.5 | 9.2 ± 0.7 |
Data from a study on 4-amino-3-chloro benzoate ester derivatives.[6]
The cytotoxic effects of bromo- and iodo-substituted Schiff bases of 4-aminobenzoic acid have also been compared, with the iodo-derivatives generally showing greater cytotoxicity against the HepG2 cell line.[4]
| Compound | HepG2 (Liver Cancer) IC50 (µM) |
| 5-Bromo-substituted Schiff Base | >100 |
| 3,5-Dibromo-substituted Schiff Base | 45 |
| 5-Iodo-substituted Schiff Base | 60 |
| 3,5-Diiodo-substituted Schiff Base | 20 |
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[4]
Anti-inflammatory Activity
Derivatives of anthranilic acid (2-aminobenzoic acid) are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes. Halogenation can modulate the potency and selectivity of these inhibitors. For example, the introduction of a trifluoromethyl group, a common bioisostere for chlorine, is a key feature of the COX-2 selective inhibitor celecoxib.
While direct comparative studies of a full series of halogenated anthranilic acids are limited, research on novel derivatives suggests that the position and nature of the halogen are critical for activity. Interestingly, one study on new anthranilic acid derivatives found that the addition of a second halogen atom was detrimental to the anti-inflammatory activity in their specific molecular framework.[7]
Signaling Pathways and Mechanisms of Action
The biological effects of halogenated aminobenzoic acids are often attributed to their interaction with specific signaling pathways.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs. Halogenated aminobenzoic acid derivatives can be designed to fit into this binding pocket, with the halogen atoms often forming key interactions that enhance binding affinity.
Caption: EGFR signaling pathway and inhibition by a TKI.
COX Pathway in Inflammation
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Anthranilic acid derivatives exert their anti-inflammatory effects by inhibiting these enzymes.
Caption: COX pathway and its inhibition by NSAIDs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a halogenated aminobenzoic acid and the evaluation of its cytotoxic activity.
Synthesis of 4-Amino-3-chlorobenzoic Acid
This protocol describes the hydrolysis of methyl 4-amino-3-chlorobenzoate to yield 4-amino-3-chlorobenzoic acid.[8]
Materials:
-
Methyl 4-amino-3-chlorobenzoate
-
Methanol (MeOH)
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
Procedure:
-
Dissolve methyl 4-amino-3-chlorobenzoate (e.g., 2 g, 10.8 mmol) in methanol (20 mL) at 45°C.
-
Add 1N NaOH (11 mL, 11 mmol) to the solution and stir the mixture for 5 hours at 45°C, followed by stirring overnight at room temperature.
-
Add an additional portion of 1N NaOH (5 mL, 5 mmol) and continue stirring at 45°C for 2 hours to ensure complete hydrolysis.
-
Concentrate the solvent under reduced pressure.
-
Acidify the remaining solution with 1N HCl (16 mL) to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry to obtain 4-amino-3-chlorobenzoic acid.
Caption: Workflow for the synthesis of 4-amino-3-chlorobenzoic acid.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11][12]
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Test compound (halogenated aminobenzoic acid derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[13]
Conclusion
The halogenation of aminobenzoic acids is a powerful and versatile strategy in drug design. The choice of halogen significantly influences the physicochemical properties and, consequently, the biological activity of the resulting compounds. The available data suggests that heavier halogens, such as iodine, can enhance antimicrobial and cytotoxic effects, likely due to increased lipophilicity and polarizability, which can lead to stronger interactions with biological targets.[4] However, the optimal halogen and its position on the aromatic ring are highly dependent on the specific therapeutic target and the desired pharmacological profile. This comparative guide underscores the importance of a systematic evaluation of halogenated analogs in the lead optimization phase of drug discovery. Future research should focus on generating more comprehensive, directly comparable data for a full series of halogenated aminobenzoic acids to further refine our understanding and predictive capacity in harnessing the power of halogenation in drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues | MDPI [mdpi.com]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-inflammatory activity of structurally simple anthranilic acid congeners devoid of ulcerogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
The Role of 4-Amino-2,3-difluorobenzoic Acid in Drug Discovery: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the utility of specific chemical building blocks is crucial for innovation. This guide explores the efficacy and application of derivatives of 4-Amino-2,3-difluorobenzoic acid, a key intermediate in modern medicinal chemistry.
While extensive research highlights the importance of this compound as a versatile precursor in the synthesis of complex organic molecules, it is crucial to note that there are no specific, publicly documented drugs directly derived from this compound for which comparative efficacy data is available.[1][2][3] The initial association of this intermediate with compounds like "floxatin hydrochloride" is likely a misinterpretation, as the chemical structure of Fluoxetine (Prozac) is not a direct derivative.
This guide, therefore, focuses on the broader significance of the this compound scaffold in drug discovery, the general principles of its application, and the established benefits of incorporating fluorinated benzoic acids into potential therapeutic agents.
The Strategic Advantage of Fluorination in Drug Design
The inclusion of fluorine atoms in a drug candidate's molecular structure is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine's high electronegativity and small atomic size can significantly alter a molecule's properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes in the body. This can increase the drug's half-life and duration of action.
-
Improved Bioavailability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and be absorbed into the bloodstream.[1]
-
Increased Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, leading to stronger and more specific interactions with its biological target.
General Experimental Workflow in Drug Discovery Utilizing this compound
The primary role of this compound is as a starting material or intermediate in a multi-step synthesis process to create novel, more complex molecules with potential therapeutic activity. A generalized workflow for its use is outlined below.
Key Experimental Protocols
While specific protocols for drugs derived from this compound are not available, the following are representative, generalized methodologies for key steps in the synthesis and evaluation of derivatives from such a precursor.
General Procedure for Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature for a specified time to form the activated ester.
-
Amine Addition: The desired amine is added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography or recrystallization to yield the desired amide derivative.
Representative In Vitro Kinase Inhibition Assay
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.
-
Assay Reaction: The kinase, its specific substrate, and ATP are combined in a buffer solution in the wells of a microplate. The test compound at various concentrations is added to the wells.
-
Incubation: The plate is incubated at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using a detection reagent that produces a luminescent or fluorescent signal.
-
Data Analysis: The signal intensity is measured, and the half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the compound concentration.
Signaling Pathway Perturbation by Fluorinated Aromatics
Although no specific signaling pathways are directly modulated by drugs derived from this compound, fluorinated aromatic compounds, in general, are often designed to be inhibitors of various signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified, hypothetical signaling cascade that could be targeted by a kinase inhibitor developed from a fluorinated aminobenzoic acid scaffold.
References
A Comparative Guide to the Metabolic Stability of Compounds Containing 4-Amino-2,3-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a drug candidate's success. Poor stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby terminating an otherwise promising therapeutic agent. A key strategy employed by medicinal chemists to enhance metabolic stability is the strategic incorporation of fluorine atoms into a molecule's scaffold.[1][2] This guide provides an objective comparison of the metabolic stability of compounds derived from 4-amino-2,3-difluorobenzoic acid versus their non-fluorinated counterparts, supported by established principles and illustrative experimental data.
The inclusion of fluorine can profoundly alter a molecule's physicochemical properties.[3][4] Specifically, the carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[2][5] By replacing hydrogen atoms at metabolically vulnerable positions—often referred to as "metabolic soft spots"—with fluorine, drug developers can effectively block oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[2][3][4] This modification can significantly increase the drug's half-life and overall exposure in the body.[3]
This compound is a versatile chemical intermediate valued for its utility in synthesizing advanced pharmaceuticals.[6][7] Its structure presents a difluorinated aromatic ring, which serves as a stable anchor for building drug candidates with enhanced metabolic profiles.[8]
Comparison: Fluorinated vs. Non-Fluorinated Analogs
To illustrate the impact of the difluoro-substitution, we can compare a hypothetical compound containing the this compound moiety (Compound A) with its direct non-fluorinated analog derived from anthranilic acid (Compound B).
| Feature | Compound A (with this compound) | Compound B (with Anthranilic Acid) | Rationale for Difference |
| Structure | Contains a difluorinated phenyl ring | Contains a standard phenyl ring | The two fluorine atoms on Compound A's aromatic ring sterically and electronically shield it from metabolic attack. |
| Metabolic Soft Spot | The C-F bonds are highly resistant to CYP450-mediated oxidation. | The C-H bonds on the aromatic ring are susceptible to hydroxylation by CYP450 enzymes. | The high energy of the C-F bond prevents enzymatic cleavage, a common metabolic pathway for aromatic rings.[2][5] |
Illustrative Metabolic Stability Data
The following table summarizes hypothetical, yet representative, quantitative data from an in vitro liver microsomal stability assay comparing our two compounds. Such assays are standard in early drug discovery to predict in vivo hepatic clearance.[9][10][11]
| Parameter | Compound A (Fluorinated) | Compound B (Non-Fluorinated) | Interpretation |
| Half-Life (t½, min) | 58.2 | 14.5 | A longer half-life indicates slower metabolism. Compound A is significantly more stable. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 11.9 | 47.8 | Lower intrinsic clearance signifies a slower rate of metabolism by liver enzymes.[12][13] |
| % Parent Remaining at 60 min | 51% | 8% | A higher percentage of the parent compound remaining confirms greater metabolic stability. |
Note: The data presented is illustrative and serves to model the expected outcomes based on established principles of fluorine in medicinal chemistry. Actual results will vary depending on the complete structure of the molecule.
Experimental Protocols
A precise understanding of a compound's metabolic fate is crucial. The liver microsomal stability assay is a cornerstone in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) test used to evaluate metabolic stability.[12][14]
Protocol: In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with pooled human liver microsomes.[10][14]
2. Materials:
-
Test Compounds (e.g., Compound A, Compound B)
-
Control Compounds (High clearance, e.g., Verapamil; Low clearance, e.g., Warfarin)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well incubation plates and analysis plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation:
-
Prepare stock solutions of test and control compounds (typically 10 mM in DMSO) and then dilute to a working concentration (e.g., 100 µM in acetonitrile).[13]
-
Thaw human liver microsomes on ice. Dilute the microsomes in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[14]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted microsomal solution to the wells of a 96-well plate.
-
Add the test and control compounds to the wells to achieve the final desired concentration (e.g., 1 µM).[14]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. For negative controls ("minus cofactor"), add phosphate buffer instead.[13][14]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[13]
-
The "0" time point sample is typically quenched immediately after adding the test compound, before the addition of NADPH.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .[13]
Visualizing the Workflow
The following diagram illustrates the logical flow of the liver microsomal stability assay.
Caption: Workflow for an in vitro liver microsomal stability assay.
Conclusion
The strategic use of this compound as a building block in medicinal chemistry offers a distinct advantage for enhancing the metabolic stability of drug candidates. By leveraging the inherent strength of the carbon-fluorine bond to block CYP450-mediated metabolism, researchers can design molecules with longer half-lives and improved pharmacokinetic profiles.[3] As demonstrated through the principles outlined and the illustrative data, the difluorinated moiety provides a robust shield against metabolic degradation when compared to its non-fluorinated anthranilic acid counterpart. The use of standardized in vitro assays, such as the liver microsomal stability assay, is essential for quantitatively assessing these improvements early in the drug discovery pipeline, enabling more informed decisions and increasing the likelihood of developing successful therapeutics.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. CAS 194804-85-8: this compound [cymitquimica.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. nuvisan.com [nuvisan.com]
- 12. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Head-to-Head Comparison of Synthetic Routes to 4-Amino-2,3-difluorobenzoic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Amino-2,3-difluorobenzoic acid, a crucial building block in the creation of various pharmaceutical compounds, can be synthesized through multiple pathways. This guide provides a detailed head-to-head comparison of two prominent synthetic routes, offering experimental data, protocols, and visualizations to aid in selecting the most suitable method for your research and development needs.
This comparison focuses on two distinct strategies for the synthesis of this compound:
-
Route 1: Nucleophilic Aromatic Substitution of a Nitro Precursor. This common strategy involves the displacement of a leaving group on a nitrated benzene ring with an amine, followed by the conversion of another functional group into a carboxylic acid.
-
Route 2: Multi-step Synthesis from a Halogenated Aniline. This approach builds the desired molecule through a series of transformations, including cyanation, hydrolysis, and functional group manipulations.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Route 1: From 2,3,4-Trifluoronitrobenzene | Route 2: From 4-Bromo-2,6-difluoroaniline |
| Starting Material | 2,3,4-Trifluoronitrobenzene | 4-Bromo-2,6-difluoroaniline |
| Key Intermediates | 4-Amino-2,3-difluoro-nitrobenzene | 4-Amino-3,5-difluorobenzonitrile |
| Overall Yield | Moderate | Moderate |
| Purity of Final Product | High | High |
| Number of Steps | 2 | 2 |
| Key Reagents | Ammonia, Potassium Permanganate | Copper(I) Cyanide, Sodium Hydroxide |
| Reaction Conditions | Elevated temperature and pressure for amination; Reflux for oxidation | Reflux for both cyanation and hydrolysis |
Experimental Protocols
Below are the detailed experimental methodologies for the key steps in each synthetic route.
Route 1: Synthesis from 2,3,4-Trifluoronitrobenzene
This route involves an initial nucleophilic aromatic substitution followed by oxidation.
Step 1: Synthesis of 4-Amino-2,3-difluoronitrobenzene
-
Procedure: 2,3,4-Trifluoronitrobenzene is reacted with a solution of ammonia in a sealed vessel at elevated temperature and pressure. The nucleophilic attack of ammonia preferentially displaces the fluorine atom at the 4-position, which is activated by the electron-withdrawing nitro group. After the reaction is complete, the vessel is cooled, and the product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of this compound
-
Procedure: The intermediate, 4-Amino-2,3-difluoronitrobenzene, is then subjected to oxidation to convert the nitro group into a carboxylic acid. A common method involves heating the compound with a strong oxidizing agent, such as potassium permanganate, in a basic aqueous solution. The reaction mixture is refluxed until the starting material is consumed. The manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the final product, this compound, which is then collected by filtration and dried.
Route 2: Synthesis from 4-Bromo-2,6-difluoroaniline
This pathway utilizes a cyanation reaction followed by hydrolysis to introduce the carboxylic acid functionality. Note that this route synthetically yields the isomeric 4-amino-3,5-difluorobenzoic acid, but the strategy is applicable to the target molecule with appropriate starting materials. The data and protocol below are for the synthesis of the 3,5-difluoro isomer as a representative example of this synthetic strategy.
Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile [1]
-
Materials: 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol), Copper(I) cyanide (CuCN) (64.5 g, 720 mmol), Dimethylformamide (DMF) (500 mL), 18% Ammonium hydroxide solution.
-
Procedure: A suspension of 4-bromo-2,6-difluoroaniline and CuCN in DMF is refluxed for 24 hours. After cooling to room temperature, 18% ammonium hydroxide is added, and the resulting solution is filtered. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is purified to yield 4-amino-3,5-difluorobenzonitrile.
Step 2: Synthesis of 4-Amino-3,5-difluorobenzoic acid [1]
-
Materials: 4-amino-3,5-difluorobenzonitrile (14.91 g, 96.7 mmol), 1 M Sodium hydroxide (NaOH) solution (480 mL), Concentrated Hydrochloric acid (HCl).
-
Procedure: The nitrile is hydrolyzed by refluxing with a 1 M NaOH solution for 24 hours. After cooling to room temperature, the solution is acidified with concentrated HCl until the pH is approximately 1, causing the product to precipitate as its hydrochloride salt. The salt is then collected, dissolved in ethyl acetate, dried, and concentrated under vacuum to afford 4-amino-3,5-difluorobenzoic acid. The reported yield for this step is 84.2%.[1]
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Route 1: Synthesis via Nucleophilic Aromatic Substitution.
Caption: Route 2: Synthesis via Cyanation and Hydrolysis.
Conclusion
Both synthetic routes presented offer viable pathways to produce this compound and its isomers. The choice between them will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding handling specific reagents and reaction conditions, such as high-pressure reactions. While Route 1 directly targets the desired 2,3-difluoro isomer, the strategy outlined in Route 2, with the appropriate starting material, provides a robust alternative. The provided experimental data and protocols serve as a valuable resource for researchers to make an informed decision based on the specific needs of their project.
References
Benchmarking 4-Amino-2,3-difluorobenzoic Acid Derivatives Against Known p38 MAP Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential inhibitors derived from 4-amino-2,3-difluorobenzoic acid against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. p38 MAPK is a critical mediator of the inflammatory response, making it a key target for the development of novel anti-inflammatory therapeutics. While this compound is a versatile scaffold in medicinal chemistry, this guide also highlights the current landscape of potent and selective p38 MAPK inhibitors, offering a benchmark for future drug discovery efforts.[1]
Introduction to p38 MAP Kinase and this compound
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[2] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. As such, the development of small molecule inhibitors of p38 MAPK has been a major focus of pharmaceutical research.
This compound is a synthetic building block that possesses chemical features amenable to the design of kinase inhibitors. The presence of the amino and carboxylic acid functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR), while the difluoro-substituted phenyl ring can enhance binding affinity and modulate pharmacokinetic properties. Although specific inhibitory data for derivatives of this compound against p38 MAPK are not yet widely published, its structural alerts suggest its potential as a scaffold for novel inhibitors.
Comparative Analysis of p38 MAP Kinase Inhibitors
The following tables provide a summary of the inhibitory potency of several well-characterized p38 MAP kinase inhibitors. A hypothetical derivative of this compound, termed "ADFB-Amide-1," is included to illustrate the type of data required for a direct comparison and to highlight its potential as a novel chemical entity in this therapeutic area.
Table 1: In Vitro Inhibitory Activity against p38α MAP Kinase
| Compound | Chemical Structure | Target | IC50 (nM) | Reference |
| BIRB 796 | N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | p38α | 0.1 | --INVALID-LINK-- |
| SB 203580 | 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole | p38α, p38β | 50 (p38α), 50 (p38β) | --INVALID-LINK-- |
| Pamapimod | 6-(2,4-Difluorophenoxy)-2-((1S,3R)-3-(hydroxymethyl)-1-((R)-1-hydroxyethyl)propylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one | p38α | 13 | --INVALID-LINK-- |
| ADFB-Amide-1 (Hypothetical) | N-(pyridin-4-yl)-4-amino-2,3-difluorobenzamide | p38α | Data Not Available | - |
Table 2: Cellular Activity of p38 MAP Kinase Inhibitors
| Compound | Cellular Assay | Cell Line | IC50 (nM) | Reference |
| BIRB 796 | Inhibition of TNF-α production | THP-1 | 2 | --INVALID-LINK-- |
| SB 203580 | Inhibition of IL-1β-induced PGE2 production | Human Synoviocytes | 100 | --INVALID-LINK-- |
| Pamapimod | Inhibition of LPS-induced TNF-α production | Human Whole Blood | 37 | --INVALID-LINK-- |
| ADFB-Amide-1 (Hypothetical) | Inhibition of TNF-α production | THP-1 | Data Not Available | - |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and comparison of inhibitory data.
In Vitro p38α MAP Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase (activated)
-
ATP (Adenosine triphosphate)
-
Biotinylated substrate peptide (e.g., Biotin-KKV-ATF2-KK)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Test compound or DMSO (for control wells)
-
Recombinant p38α MAP kinase
-
Biotinylated substrate peptide
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Visualizations
p38 MAP Kinase Signaling Pathway
The following diagram illustrates the central role of p38 MAP kinase in the inflammatory signaling cascade.
Caption: Simplified p38 MAP kinase signaling pathway.
Experimental Workflow for Inhibitor Screening
This diagram outlines a general workflow for the identification and characterization of novel kinase inhibitors.
Caption: General workflow for kinase inhibitor discovery.
References
Safety Operating Guide
Prudent Disposal of 4-Amino-2,3-difluorobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 4-Amino-2,3-difluorobenzoic acid (CAS No. 194804-85-8), ensuring the safety of personnel and compliance with regulatory standards. The following procedures have been synthesized from safety data sheets (SDS) of structurally similar fluorinated aromatic compounds. It is imperative to consult the specific SDS for this compound provided by the supplier and your institution's environmental health and safety (EHS) guidelines before proceeding with any disposal.
I. Immediate Safety and Handling Considerations
Before initiating any disposal protocol, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.
-
Body Protection: A laboratory coat and, if necessary, an apron or coveralls to prevent skin contact.
-
Respiratory Protection: If handling the solid material produces dust, a NIOSH-approved respirator is recommended.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved hazardous waste management facility.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weigh boats, filter paper, contaminated gloves), in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[1]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.
-
-
Spill Management:
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation site.
-
-
Final Disposal:
-
The recommended method of disposal is through a licensed chemical destruction plant, which typically involves controlled incineration with flue gas scrubbing to neutralize harmful decomposition products like hydrogen fluoride and nitrogen oxides.[1][5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. They will ensure that the disposal is carried out in accordance with all local, regional, and national regulations.[3][4]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]
-
III. Quantitative Data
At present, there is no publicly available, specific quantitative data for occupational exposure limits (e.g., Permissible Exposure Limit [PEL], Threshold Limit Value [TLV]) or disposal concentration limits for this compound. All handling and disposal should be based on the principle of minimizing exposure.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-Amino-2,3-difluorobenzoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 4-Amino-2,3-difluorobenzoic acid.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 194804-85-8
-
Molecular Formula: C₇H₅F₂NO₂
Hazard Identification and GHS Classification
Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Safety data for structurally similar compounds, such as 2,3-Difluorobenzoic acid and 2-Amino-4,5-difluorobenzoic acid, also indicate a potential for respiratory irritation.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a closely related compound.
| Property | Value | Source |
| Molecular Weight | 173.12 g/mol | [4] |
| Appearance | Off-white to light brown powder | [2][5] |
| Purity | Typically ≥98% | [4] |
| Storage Temperature | Room Temperature | [6] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated area.[7] For procedures that may generate dust, a chemical fume hood is required.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes that can cause serious eye irritation.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can cause irritation. Gloves must be inspected before use and disposed of properly.[7] |
| Skin and Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 136 approved respirator. | Prevents inhalation of dust that may cause respiratory irritation.[2] |
Safe Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[3][7]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][7]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage
-
Chemical Waste: Collect waste solid and any contaminated materials in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated waste container.
Disposal Method
-
Chemical Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company. Do not empty into drains.[9][10]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and can then be disposed of as regular laboratory waste, or as directed by local regulations.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow.
References
- 1. This compound | 194804-85-8 [amp.chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. CAS 194804-85-8: this compound [cymitquimica.com]
- 6. 4-Amino-3,5-difluorobenzoic acid | 500577-99-1 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
